molecular formula C₂₆H₄₀D₄NNaO₇S B1157406 Tauro-β-muricholic Acid-d4 Sodium Salt

Tauro-β-muricholic Acid-d4 Sodium Salt

Cat. No.: B1157406
M. Wt: 541.71
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tauro-β-muricholic Acid-d4 Sodium Salt, also known as Tauro-β-muricholic Acid-d4 Sodium Salt, is a useful research compound. Its molecular formula is C₂₆H₄₀D₄NNaO₇S and its molecular weight is 541.71. The purity is usually 95%.
BenchChem offers high-quality Tauro-β-muricholic Acid-d4 Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tauro-β-muricholic Acid-d4 Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₆H₄₀D₄NNaO₇S

Molecular Weight

541.71

Synonyms

2-[[(3α,5β,6β,7β)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic Acid-d4 Sodium Salt;  N-(3α,6β,7β-Trihydroxy-5β-cholan-24-oyl)-taurine-d4 Sodium Salt;  Tauro-β-muricholate-d4 Sodium Salt; 

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Tauro-β-muricholic Acid-d4 Sodium Salt in Bile Acid Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tauro-β-muricholic Acid-d4 (T-β-MCA-d4) Sodium Salt is a high-purity, isotopically labeled internal standard designed for the precise quantification of Tauro-β-muricholic acid (T-β-MCA) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

T-β-MCA is a murine-specific primary bile acid that functions as a potent, naturally occurring antagonist of the Farnesoid X Receptor (FXR) . Its abundance is directly modulated by the gut microbiome, making it a critical biomarker in research concerning obesity, insulin resistance, non-alcoholic fatty liver disease (NAFLD), and the gut-liver axis. The d4-labeled variant ensures accurate normalization against matrix effects, extraction losses, and ionization variability inherent in complex biological matrices like plasma, liver tissue, and feces.

Chemical Identity & Physicochemical Properties[1]

PropertySpecification
Compound Name Tauro-β-muricholic Acid-d4 Sodium Salt
Synonyms T-β-MCA-d4; Tauro-β-muricholate-d4; N-(3α,6β,7β-Trihydroxy-5β-cholan-24-oyl)-taurine-d4
CAS Number 25696-60-0 (Unlabeled parent)
Molecular Formula C₂₆H₄₀D₄NO₇S[1][2][3][4][5][6][7][8] • Na
Molecular Weight ~541.71 g/mol
Isotopic Purity ≥99% deuterated forms (d1-d4)
Solubility Soluble in Water, Methanol, Ethanol, DMSO, DMF
Appearance White to off-white crystalline solid
Storage -20°C; Hygroscopic (Store under inert gas recommended)

Mechanistic Context: The Murine-Specific FXR Antagonist

Understanding the biological role of T-β-MCA is essential for experimental design. Unlike humans, who primarily synthesize Cholic Acid (CA) and Chenodeoxycholic Acid (CDCA), mice possess specific cytochrome P450 enzymes that convert CDCA into hydrophilic muricholic acids.

Biosynthetic Pathway[3]
  • Cholesterol is converted to CDCA via the classic (neutral) pathway initiated by Cyp7a1.[3][9]

  • In mice, Cyp2c70 hydroxylates CDCA at the 6-position to form α-Muricholic Acid (α-MCA) .

  • α-MCA is epimerized to β-Muricholic Acid (β-MCA) .

  • β-MCA is conjugated with taurine in the liver to form Tauro-β-muricholic Acid (T-β-MCA) .

Physiological Impact
  • FXR Antagonism: T-β-MCA is a competitive antagonist of the nuclear receptor FXR.

  • Metabolic Regulation: High levels of T-β-MCA (seen in germ-free mice) inhibit intestinal FXR, which suppresses FGF15 production. This leads to upregulation of Cyp7a1 and increased bile acid synthesis, protecting against diet-induced obesity.

  • Microbial Modulation: Gut bacteria hydrolyze T-β-MCA (deconjugation via Bile Salt Hydrolase, BSH), reducing the pool of FXR antagonists and promoting obesity/metabolic dysfunction.

Pathway Visualization

MouseBileAcidPathway cluster_gut Gut Microbiota Activity Cholesterol Cholesterol CDCA Chenodeoxycholic Acid (CDCA) Cholesterol->CDCA Cyp7a1 (Classic Pathway) AlphaMCA α-Muricholic Acid (α-MCA) CDCA->AlphaMCA Cyp2c70 (Mouse Specific) BetaMCA β-Muricholic Acid (β-MCA) AlphaMCA->BetaMCA Epimerization TBMCA Tauro-β-Muricholic Acid (T-β-MCA) BetaMCA->TBMCA Taurine Conjugation (Liver) TBMCA->BetaMCA Deconjugation (BSH) FXR FXR Receptor (Intestine) TBMCA->FXR Inhibits (Antagonist)

Figure 1: Murine-specific biosynthesis of Tauro-β-muricholic acid and its antagonistic regulatory loop on FXR.

Technical Application: LC-MS/MS Quantification

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Quantifying bile acids is challenging due to their structural similarity (isomers) and significant matrix effects in feces and plasma. T-β-MCA-d4 serves as the ideal Internal Standard (IS) because:

  • Co-elution: It elutes at the exact same retention time as endogenous T-β-MCA.

  • Matrix Compensation: It experiences the exact same ionization suppression or enhancement as the analyte.

  • Differentiation: The mass shift (+4 Da) allows distinct detection in the mass spectrometer.

Experimental Protocol: Extraction & Analysis
Reagents Required
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Internal Standard: T-β-MCA-d4 Sodium Salt (dissolved in MeOH at 1 µM).

Step 1: Sample Preparation (Plasma/Serum)
  • Aliquot: Transfer 50 µL of mouse plasma to a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of T-β-MCA-d4 working solution (e.g., 500 nM).

  • Precipitate: Add 150 µL of ice-cold Methanol (1:3 v/v ratio).

  • Vortex: Mix vigorously for 30 seconds.

  • Incubate: Keep at -20°C for 20 minutes to ensure protein precipitation.

  • Centrifuge: Spin at 15,000 x g for 15 minutes at 4°C.

  • Transfer: Move supernatant to an LC vial. (Optional: Evaporate under nitrogen and reconstitute in 50:50 MeOH:Water if sensitivity enhancement is needed).

Step 2: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH control).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or Methanol).

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI), Negative Mode .[5]

Step 3: Mass Spectrometry Parameters (MRM)

Bile acids ionize best in negative mode.[10] The d4 label is typically on the steroid core, while the fragmentation usually targets the taurine moiety (m/z 80 or 124).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
T-β-MCA (Endogenous) 514.3 [M-H]⁻80.0 (HSO₃⁻)~40-50
T-β-MCA (Endogenous) 514.3 [M-H]⁻124.0 (Taurine)~30-40
T-β-MCA-d4 (IS) 518.3 [M-H]⁻80.0 (HSO₃⁻)~40-50
T-β-MCA-d4 (IS) 518.3 [M-H]⁻124.0 (Taurine)~30-40

Note: The m/z 80.0 transition is often more sensitive, while m/z 124.0 is more specific. Validate based on your matrix interference.

Workflow Visualization

LCMSWorkflow Sample Biological Sample (Plasma/Liver) IS_Add Add Internal Standard (T-β-MCA-d4) Sample->IS_Add Extract Protein Precipitation (MeOH/ACN) IS_Add->Extract Centrifuge Centrifuge (15,000g, 4°C) Extract->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (ESI-, MRM) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step extraction and analysis workflow for bile acid quantification.

Data Interpretation & Quality Control

Calculation

Quantification is performed using the Peak Area Ratio :



Concentration is derived from a calibration curve plotted as Ratio vs. Concentration.
Quality Control Checks
  • Retention Time Match: The d4 standard must elute within ±0.05 min of the endogenous analyte.

  • Isotopic Contribution: Ensure the unlabeled T-β-MCA does not contribute signal to the d4 channel (M+4), and vice versa. The d4 purity (≥99%) minimizes this, but high concentrations of endogenous bile acid can sometimes saturate the detector.

  • Recovery: Typical recovery from plasma using MeOH precipitation is >85%.

Handling & Stability

  • Hygroscopic Nature: The sodium salt form absorbs moisture. Allow the vial to reach room temperature before opening to prevent condensation.

  • Solution Stability: Stock solutions in Methanol (1 mg/mL) are stable for up to 6 months at -20°C.

  • Light Sensitivity: Bile acids are generally stable to light, but storage in amber vials is Good Laboratory Practice (GLP).

References

  • Sayin, S. I., et al. (2013). "Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist."[11] Cell Metabolism. Link

  • Li, F., et al. (2013).[12] "Microbiome remodelling leads to inhibition of intestinal farnesoid X receptor signalling and decreased obesity."[12] Nature Communications. Link

  • Cayman Chemical. "Tauro-β-muricholic Acid-d4 (sodium salt) Product Information." Link

  • Sarafian, M. H., et al. (2015). "Bile acid profiling and quantification in biofluids using ultra-performance liquid chromatography tandem mass spectrometry." Analytical Chemistry. Link

  • Takahashi, S., et al. (2016). "Muricholic bile acids are potent regulators of bile acid synthesis via a positive feedback mechanism."[13] Journal of Internal Medicine. Link

Sources

An In-depth Technical Guide to Tauro-β-muricholic Acid-d4 Sodium Salt: Properties, Function, and Application in Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Tauro-β-muricholic Acid-d4 Sodium Salt, designed for researchers, scientists, and drug development professionals. Delving beyond a simple product description, this document elucidates the core properties, biological significance, and critical applications of this isotopically labeled bile acid, empowering researchers to leverage its unique characteristics in their experimental designs.

Introduction: The Significance of Isotopically Labeled Bile Acids

Bile acids, once considered mere detergents for fat digestion, are now recognized as crucial signaling molecules that regulate a wide array of metabolic processes, including their own synthesis, glucose homeostasis, and inflammatory responses.[1][2] The intricate interplay between the host, gut microbiota, and bile acid metabolism is a rapidly expanding field of research. Tauro-β-muricholic acid (TβMCA), a taurine-conjugated primary bile acid predominantly found in mice, has garnered significant attention for its role as an antagonist of the farnesoid X receptor (FXR).[3][4] To accurately quantify endogenous levels of TβMCA and other bile acids in complex biological matrices, stable isotope-labeled internal standards are indispensable. Tauro-β-muricholic Acid-d4 Sodium Salt serves this critical role, enabling precise and accurate quantification by mass spectrometry.[5][6]

Physicochemical Properties

Tauro-β-muricholic Acid-d4 Sodium Salt is a deuterated analog of Tauro-β-muricholic Acid Sodium Salt. The incorporation of four deuterium atoms results in a mass shift that allows it to be distinguished from its endogenous counterpart by mass spectrometry, without significantly altering its chemical and physical behavior.

PropertyValueSource
Formal Name 2-[[(3α,5β,6β,7β)-3,6,7-trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt[4]
Synonyms Tauro-β-muricholate-d4, TβMCA-d4[4]
Molecular Formula C₂₆H₄₀D₄NNaO₇S[7]
Molecular Weight 541.71 g/mol [7]
Purity ≥99% deuterated forms (d₁-d₄)[4]
Formulation A crystalline solid[4]
Storage -20°C[4]
Stability ≥ 4 years[4]

Solubility Data: [4]

  • DMF: 10 mg/ml

  • DMSO: 10 mg/ml

  • DMSO:PBS (pH 7.2) (1:4): 0.2 mg/ml

  • Ethanol: 1 mg/ml

Biological Function and Significance

A Natural Antagonist of the Farnesoid X Receptor (FXR)

The farnesoid X receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[8][9] While many bile acids act as agonists for FXR, TβMCA is a notable exception, functioning as a competitive and reversible antagonist with an IC₅₀ of 40 µM.[4][5] This antagonistic activity is crucial for maintaining bile acid homeostasis.

The gut microbiota plays a pivotal role in modulating FXR signaling by regulating the levels of TβMCA.[3][10] In germ-free mice, TβMCA levels are elevated, leading to the inhibition of FXR signaling in the intestine and liver.[3][4] This, in turn, affects the expression of genes involved in bile acid synthesis and transport.[11] Colonization with a conventional gut microbiota leads to a significant reduction in TβMCA levels, thereby alleviating FXR inhibition.[3][4]

The Gut Microbiota-Bile Acid Axis

The gut microbiome profoundly influences the bile acid pool through a series of enzymatic transformations.[12][13] The conversion of primary bile acids to secondary bile acids is a well-known example. The regulation of TβMCA levels by the gut microbiota highlights a more nuanced interaction. The reduction of TβMCA by gut bacteria effectively removes an endogenous brake on FXR signaling, impacting host metabolism.[3][14] This intricate relationship underscores the importance of considering the gut microbiome in studies of metabolic diseases.

dot

FXR_Signaling_Pathway cluster_gut Gut Lumen cluster_enterocyte Enterocyte cluster_hepatocyte Hepatocyte TBMCA Tauro-β-muricholic Acid FXR_intestinal FXR TBMCA->FXR_intestinal Antagonizes GutMicrobiota Gut Microbiota GutMicrobiota->TBMCA Metabolizes FGF15 FGF15/19 FXR_intestinal->FGF15 Induces FXR_hepatic FXR FGF15->FXR_hepatic Activates SHP SHP FXR_hepatic->SHP Induces CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits BileAcidSynthesis Bile Acid Synthesis CYP7A1->BileAcidSynthesis Rate-limiting step

Caption: FXR signaling pathway regulated by Tauro-β-muricholic acid.

Application in Quantitative Analysis: A Methodological Deep Dive

The primary application of Tauro-β-muricholic Acid-d4 Sodium Salt is as an internal standard for the quantification of endogenous TβMCA and other bile acids in biological samples using liquid chromatography-mass spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects.[6][15]

Experimental Workflow for Bile Acid Profiling

The following diagram illustrates a typical workflow for the analysis of bile acids in serum or plasma samples.

dot

Bile_Acid_Analysis_Workflow SampleCollection 1. Sample Collection (Serum/Plasma) Spiking 2. Spiking with TβMCA-d4 Internal Standard SampleCollection->Spiking ProteinPrecipitation 3. Protein Precipitation (e.g., with cold acetonitrile) Spiking->ProteinPrecipitation Centrifugation 4. Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer 5. Supernatant Transfer and Evaporation Centrifugation->SupernatantTransfer Reconstitution 6. Reconstitution in LC-MS compatible solvent SupernatantTransfer->Reconstitution LCMS_Analysis 7. UPLC-MS/MS Analysis Reconstitution->LCMS_Analysis DataProcessing 8. Data Processing and Quantification LCMS_Analysis->DataProcessing

Sources

The Analytical Standard: Interpreting the Tauro-β-muricholic Acid-d4 Sodium Salt CoA

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tauro-β-muricholic Acid-d4 Sodium Salt Certificate of Analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

In the high-stakes arena of metabolomics and microbiome research, the integrity of your data is only as robust as your internal standards. Tauro-β-muricholic acid (T-β-MCA) is a critical biomarker—a potent, naturally occurring Farnesoid X Receptor (FXR) antagonist found primarily in murine models.[1][2][3] Its quantification via LC-MS/MS requires a deuterated internal standard (IS) that mimics the analyte’s physicochemical properties without interfering with its signal.[1][2]

This guide deconstructs the Certificate of Analysis (CoA) for Tauro-β-muricholic Acid-d4 (T-β-MCA-d4) Sodium Salt . As a Senior Application Scientist, I will walk you through the critical parameters that ensure this reagent functions as a precise "molecular ruler" rather than a source of experimental error.

Part 1: Anatomy of the Certificate of Analysis (CoA)[1][2]

A CoA for an isotopically labeled standard is more than a purity check; it is a calibration document. Below is the breakdown of critical specifications and their experimental implications.

Identity & Stoichiometry
  • Chemical Name: Tauro-β-muricholic Acid-d4 (Sodium Salt)[1][2][4][5]

  • Formula:

    
    
    
  • Molecular Weight: ~541.7 g/mol (varies slightly based on exact isotopic enrichment)[1][2]

  • CAS Number: Often listed as 25696-60-0 (unlabeled) or specific to the deuterated batch.[1][2]

Scientist’s Note: Always verify the salt form. The sodium salt is water-soluble, whereas the free acid requires specific organic solvents. Mismatching salt forms in your calculations will introduce a mass error of ~22 Da (Na vs. H), skewing quantification.[1][2]

Isotopic Purity (Enrichment)

This is the single most critical metric for an internal standard.[1][2]

  • Specification: Typically

    
     deuterated forms (
    
    
    
    ).
  • The "d0" Problem: The CoA must quantify the presence of unlabeled (

    
    ) compound. If your IS contains significant 
    
    
    
    T-β-MCA, you will artificially inflate the concentration of the native analyte in your samples.
  • The "d4" Signal: The label is usually located at positions 2,2,4,4 on the steroid core or the taurine moiety. Ensure the label is stable and does not undergo deuterium-hydrogen exchange (D/H exchange) in aqueous buffers.

Chemical Purity
  • Specification:

    
     (via HPLC-ELSD or HPLC-CAD).
    
  • Implication: Impurities that are not T-β-MCA (e.g., unconjugated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -muricholic acid or synthesis byproducts) can cause ion suppression in the mass spectrometer, reducing sensitivity even if they don't share the same mass transition.[1]
    
Solubility Profile
  • Solvents: DMF (~10 mg/mL), DMSO (~10 mg/mL), Ethanol (~1 mg/mL), PBS pH 7.2 (~0.2 mg/mL).[1][2][5]

  • Application: Do not attempt to dissolve the stock directly in 100% water if high concentrations are needed; use a solvent carrier (methanol or DMSO) before spiking into the aqueous matrix.

Part 2: Scientific Context & Mechanism[1]

Why are we measuring T-β-MCA? It is the linchpin in the gut-liver axis regulation of bile acid synthesis.

The FXR Antagonism Mechanism

Unlike human bile acids (like Chenodeoxycholic acid) which activate FXR, murine T-β-MCA inhibits intestinal FXR.[1][2][6]

  • Inhibition: T-β-MCA binds to FXR in the ileum.[1][7]

  • Signaling: This prevents the transcription of FGF15 (FGF19 in humans).[1]

  • Feedback: Low FGF15 levels signal the liver (via FGFR4) to increase CYP7A1 expression, promoting bile acid synthesis.[1]

  • Microbiome Link: Gut bacteria hydrolyze T-β-MCA.[1] In germ-free mice, T-β-MCA accumulates, keeping FXR repressed and bile acid synthesis high.[1][2]

Visualization: The CoA Validation Logic

The following diagram illustrates how to validate the CoA data before introducing the material into an assay.

CoA_Validation Start Receive T-beta-MCA-d4 CoA Check_Iso Check Isotopic Enrichment (>99% Deuterated?) Start->Check_Iso Check_d0 Check d0 Contribution (<0.5% Unlabeled?) Check_Iso->Check_d0 Yes Decision_Fail FAIL: Reject Lot (Risk of False Positives) Check_Iso->Decision_Fail No Check_Purity Check Chemical Purity (HPLC >98%) Check_d0->Check_Purity Yes Check_d0->Decision_Fail No (High d0 background) Check_Purity->Decision_Fail No Calc_Conc Calculate Mass Correction (Account for Na+ and Purity) Check_Purity->Calc_Conc Yes Decision_Pass PASS: Prepare Stock Solution Calc_Conc->Decision_Pass

Caption: Logic flow for validating the internal standard CoA prior to experimental use. Critical failure points include high d0 content.

Part 3: Technical Workflow (LC-MS/MS Quantification)

To utilize T-β-MCA-d4 effectively, it must be introduced early in the sample preparation to correct for extraction efficiency and matrix effects.[1]

Protocol: Serum/Plasma Extraction[2]
  • Thawing: Thaw plasma samples on ice.

  • IS Spiking: Add 10 µL of T-β-MCA-d4 working solution (e.g., 1 µM in Methanol) to 50 µL of plasma.

    • Why? Adding IS before protein precipitation ensures it undergoes the same physical losses as the analyte.

  • Precipitation: Add 150 µL ice-cold Acetonitrile or Methanol. Vortex vigorously for 30 seconds.[1]

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Move supernatant to a clean vial.

  • Evaporation (Optional): If sensitivity is low, evaporate under nitrogen and reconstitute in 50:50 MeOH:Water.

  • Analysis: Inject onto LC-MS/MS.

Mass Spectrometry Transitions
CompoundPrecursor Ion (

)
Product Ion (

)
PolarityCollision Energy
T-β-MCA (Native) 514.380.0 (Taurine)Negative-60 to -80 V
T-β-MCA (Native) 514.3124.0 (Taurine)Negative-60 to -80 V
T-β-MCA-d4 (IS) 518.380.0 (Taurine)Negative-60 to -80 V

Note: The shift from 514.3 to 518.3 corresponds to the 4 deuterium atoms. The product ion (80.[1]0) represents the sulfonate group, which often remains unlabeled depending on synthesis, or the label is on the steroid core.

Part 4: Handling & Stability[1][2]

The CoA is valid only if the material is stored correctly.

  • Hygroscopicity: The sodium salt is hygroscopic. Store in a desiccator at -20°C .

  • Stock Solutions:

    • Dissolve in Methanol (1 mg/mL) for stock.[1][2]

    • Stable for ~6 months at -20°C.

    • Alert: Avoid repeated freeze-thaw cycles.[1][2][8] Aliquot into single-use vials.

  • Light Sensitivity: Bile acids are generally stable to light, but amber vials are recommended to prevent potential oxidation of impurities.

Part 5: Biological Pathway Visualization[2]

Understanding the biological context helps in interpreting data anomalies (e.g., unexpected high levels in treated mice).[1][2]

BileAcid_Pathway Liver Liver (Cholesterol -> Primary BAs) T_Beta_MCA T-beta-MCA (Murine Primary BA) Liver->T_Beta_MCA Synthesis & Secretion Intestine Small Intestine T_Beta_MCA->Intestine FXR FXR Receptor (Ileum) T_Beta_MCA->FXR ANTAGONIZES Microbiota Gut Microbiota (BSH Activity) T_Beta_MCA->Microbiota Exposed to FGF15 FGF15 Signaling FXR->FGF15 Promotes (Blocked by T-b-MCA) FGF15->Liver Inhibits CYP7A1 (Feedback Loop) Beta_MCA Beta-MCA (Unconjugated) Microbiota->Beta_MCA Deconjugation

Caption: The regulatory loop where T-β-MCA acts as an FXR antagonist.[1][2][3][7][9] Microbiota reduces T-β-MCA levels, relieving FXR inhibition.[1]

References

  • Cayman Chemical. Tauro-beta-muricholic Acid-d4 (sodium salt) Product Information & CoA Example.Link[1][2]

  • Sayin, S. I., et al. (2013). "Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist."[1] Cell Metabolism, 17(2), 225-235.[1][2][9][10] Link

  • Wahlström, A., et al. (2017). "Induction of farnesoid X receptor signaling in germ-free mice colonized with a human microbiota."[1] Journal of Lipid Research, 58(2), 412-419.[1][2] Link

  • BenchChem. Quantification of Bile Acids in Human Serum using a Validated LC-MS/MS Method.Link[1][2]

  • Avanti Polar Lipids. Taurocholic Acid-D4 Sodium Salt Standards and handling.Link[1][2]

Sources

Technical Deep Dive: Tauro-β-muricholic Acid (T-β-MCA) as a Farnesoid X Receptor Antagonist

[1][2][3][4]

Executive Summary: The Microbiome-Metabolism Interface

Tauro-β-muricholic acid (T-β-MCA) represents a pivotal molecular bridge between the gut microbiota and host metabolism. Unlike primary bile acids (e.g., CDCA, TCA) that function as agonists for the Farnesoid X Receptor (FXR), T-β-MCA acts as a potent, naturally occurring FXR antagonist .[1]

This antagonism is unique to the intestinal compartment and is regulated by bacterial Bile Salt Hydrolase (BSH) activity. The accumulation of T-β-MCA—observed in germ-free mice or following specific antibiotic interventions—inhibits intestinal FXR signaling. This inhibition suppresses the FGF15/19 axis, alters bile acid pool composition, and paradoxically confers resistance to high-fat diet-induced obesity, hepatic steatosis, and insulin resistance.

This guide provides a rigorous analysis of the T-β-MCA mechanism, detailing the experimental protocols required to validate its antagonistic properties and its application in metabolic drug discovery.

Molecular Mechanism of Action

Structural Basis of Antagonism

FXR is a nuclear receptor that typically adopts an active conformation upon ligand binding (e.g., with Chenodeoxycholic Acid), recruiting co-activators like SRC-1. T-β-MCA differs sterically:

  • Steric Hindrance: The 6β-hydroxyl group on the steroid nucleus of T-β-MCA creates steric clashes within the FXR Ligand Binding Pocket (LBD).

  • Helix 12 Destabilization: Unlike agonists that stabilize Helix 12 in the "closed" active position, T-β-MCA binding prevents this conformational seal, blocking co-activator recruitment and constitutive activity.

Binding Kinetics and Potency

While synthetic antagonists (e.g., guggulsterone) exist, T-β-MCA is the dominant endogenous antagonist in murine models.

Table 1: Comparative Binding & Activity Metrics

CompoundRoleIC50 / EC50 (FXR)Primary Site of ActionPhysiological Outcome
T-β-MCA Antagonist IC50: ~40 µM Intestine (Ileum) Improved Metabolic Health (Anti-Obesity)
TCA (Taurocholic Acid)AgonistEC50: ~50 µMLiver & IntestineLipid Absorption, Feedback Repression
CDCAPotent AgonistEC50: ~10 µMLiver & IntestineCholesterol Homeostasis
Gly-MCASynthetic AnalogHigh StabilityIntestineResistant to bacterial BSH hydrolysis

Expert Insight: The IC50 of ~40 µM is physiologically relevant because biliary concentrations of bile acids in the ileum can reach millimolar levels. Therefore, T-β-MCA functions as a "tonic brake" on FXR signaling, which is released only when bacteria degrade it.

The Physiological Signaling Axis

The metabolic impact of T-β-MCA is defined by the Gut-Liver Axis . The critical regulatory node is the bacterial enzyme Bile Salt Hydrolase (BSH) .[1][2][3]

Pathway Logic
  • Synthesis: The liver synthesizes T-β-MCA (in mice) from cholesterol.

  • Transport: Secreted into the intestine.

  • The Fork in the Road:

    • In Germ-Free (or Antibiotic-treated) Animals: T-β-MCA remains intact. It binds intestinal FXR, blocking its activation.[2][4] Result: Low FGF15, increased Bile Acid synthesis, reduced lipid absorption.

    • In Conventional Animals: Microbiota (e.g., Lactobacillus) expressing BSH deconjugate T-β-MCA to β-MCA.[5] β-MCA is rapidly eliminated or metabolized. Result: FXR is free to be activated by agonists (TCA), leading to high FGF15 and normal lipid absorption.

Visualization: The T-β-MCA / FXR / Microbiota Axis

Gcluster_0Hepatic Synthesiscluster_1Intestinal Processingcluster_2Signaling Consequencenode_liverLiver (Hepatocyte)node_gutIntestinal Lumen (Ileum)T_beta_MCAT-β-MCA(Antagonist)node_gut->T_beta_MCAnode_microbeGut Microbiota(Lactobacillus spp.)Beta_MCAβ-MCA(Inactive/Excreted)node_microbe->Beta_MCA BSH Enzyme(Deconjugation)node_enterocyteIleal EnterocyteFXRFXR Nuclear Receptornode_enterocyte->FXR BindingCholesterolCholesterolCholesterol->T_beta_MCA CYP EnzymesT_beta_MCA->node_gut Secretion via BileT_beta_MCA->node_microbe ExposureT_beta_MCA->node_enterocyte Accumulation(If BSH absent)FGF15FGF15/19 ExpressionFXR->FGF15 INHIBITION(Antagonism)CYP7A1CYP7A1(Bile Acid Synthesis)FGF15->CYP7A1 Reduced Feedback(Derepression)

Caption: The T-β-MCA signaling axis. Bacterial BSH depletion leads to T-β-MCA accumulation, antagonizing intestinal FXR and suppressing FGF15.[2][4]

Experimental Validation Protocols

To confirm T-β-MCA antagonism in a research setting, a dual-phase approach (In Vitro + In Vivo) is required.

Protocol A: In Vitro FXR Co-Activator Recruitment Assay (TR-FRET)

Purpose: To quantify the ability of T-β-MCA to displace agonists or prevent co-activator recruitment physically.

Materials:

  • Recombinant human/mouse FXR-LBD (Ligand Binding Domain).

  • Biotinylated SRC-1 peptide (Co-activator).

  • Europium-labeled anti-GST antibody (Donor).

  • Streptavidin-APC (Acceptor).

  • Agonist Control: GW4064 or CDCA.

Workflow:

  • Preparation: Dilute FXR-LBD (5 nM final) and SRC-1 peptide in Assay Buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Competition Setup:

    • Agonist Mode: Add T-β-MCA (0.1 µM – 100 µM) to check for lack of activation.

    • Antagonist Mode: Add a fixed concentration of GW4064 (EC80 concentration) + increasing doses of T-β-MCA.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Detection: Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Excitation 340nm, Emission 615nm/665nm).

  • Validation Criteria: A decrease in FRET signal in the Antagonist Mode indicates T-β-MCA is preventing the GW4064-induced conformational change required for SRC-1 binding.

Protocol B: In Vivo "Microbiome Depletion" Model

Purpose: To demonstrate that physiological accumulation of T-β-MCA leads to metabolic changes via FXR inhibition.[1][4]

Experimental Design:

  • Subject: C57BL/6J Mice (Male, 8-10 weeks).

  • Groups:

    • Control (Vehicle).

    • Antibiotic Cocktail (Abx): Ampicillin, Neomycin, Metronidazole, Vancomycin (depletes BSH-producing bacteria).

    • Tempol (Antioxidant with specific anti-Lactobacillus activity).

Step-by-Step Procedure:

  • Treatment: Administer Abx or Tempol in drinking water for 7–14 days.

  • Challenge: Optionally, challenge with a High-Fat Diet (HFD) to assess obesity resistance.

  • Tissue Collection: Harvest distal ileum and liver. Flash freeze in liquid nitrogen.

  • Metabolomics (LC-MS/MS):

    • Extract bile acids from ileal flush.

    • Critical Check: Verify T-β-MCA levels are elevated >5-fold in Abx/Tempol groups compared to Control.

  • Gene Expression (qPCR):

    • Extract RNA from Ileum.

    • Target Genes: Shp (Small Heterodimer Partner), Fgf15 (Fibroblast Growth Factor 15), Ibabp (Ileal Bile Acid Binding Protein).[6]

    • Reference Gene: 36B4 or Gapdh.

Data Interpretation:

  • Valid Result: In Abx/Tempol treated mice, T-β-MCA is high. Consequently, Shp and Fgf15 mRNA levels should be significantly downregulated compared to controls, confirming FXR inhibition.

Experimental Workflow Diagram

Workflowcluster_AnalysisDual Validation AnalysisStartStart: C57BL/6J MiceInterventionIntervention:Antibiotics or Tempol(7-14 Days)Start->InterventionSampleSample Collection:Ileum & LiverIntervention->SampleLCMSLC-MS/MS:Measure T-β-MCASample->LCMS Lipid ExtractionqPCRqPCR:Measure FGF15/SHPSample->qPCR RNA ExtractionOutcomeOutcome:High T-β-MCA +Low FGF15= Validated AntagonismLCMS->OutcomeqPCR->Outcome

Caption: Experimental workflow for validating in vivo FXR antagonism via T-β-MCA accumulation.

Therapeutic Implications & Translational Nuance

The "Murine" Limitation

Researchers must exercise caution when translating these findings to humans.

  • Mice: T-β-MCA is a major component of the bile acid pool.[1][5][7]

  • Humans: The pool is dominated by Cholic Acid (CA) and Chenodeoxycholic Acid (CDCA). Humans lack the CYP2C70 enzyme activity required to produce MCAs in significant quantities.

Drug Development Strategy

Despite the species difference, the mechanism validates a therapeutic target:

  • BSH Inhibitors: Developing small molecules that inhibit bacterial BSH in the human gut could preserve endogenous conjugated bile acids (like T-CDCA) or potentially stabilize synthetic MCA analogs if administered.

  • Intestine-Specific Antagonists: T-β-MCA provides a chemical scaffold for designing synthetic, gut-restricted FXR antagonists (e.g., Gly-MCA) to treat metabolic syndrome without systemic side effects.

References

  • Sayin, S. I., et al. (2013).[8] "Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist."[1][2][4][9] Cell Metabolism.

  • Li, F., et al. (2013). "Microbiome remodelling leads to inhibition of intestinal farnesoid X receptor signalling and decreased obesity." Nature Communications.[10]

  • Gonzalez, F. J., et al. (2015).[10] "Intestinal FXR signaling: the key to the anti-obesity effect of tempol."[4] Cell Metabolism.

  • Wahlström, A., et al. (2016).[8][11] "Intestinal Crosstalk between Bile Acids and Microbiota and Its Impact on Host Metabolism." Cell Metabolism.

  • Jiang, C., et al. (2015). "Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction."[1][4][12][13] Nature Communications.[10]

Advanced Characterization and Analytical Utility of Tauro-β-muricholic Acid-d4 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tauro-β-muricholic Acid-d4 (Sodium Salt) is a high-purity, isotopically labeled internal standard essential for the precise quantification of bile acids in metabolomics and drug development.[1][2] As the deuterated analog of Tauro-β-muricholic acid (T-β-MCA)—a potent, naturally occurring antagonist of the Farnesoid X Receptor (FXR)—this compound serves as a critical tool in dissecting the gut-liver axis.[1][2] This guide details its chemical architecture, physicochemical properties, and a validated LC-MS/MS workflow for its application in biological matrices.[1][2]

Chemical Architecture & Isotopic Design

Structural Anatomy

The molecule consists of a steroid nucleus (


-cholanic acid) conjugated to a deuterated taurine moiety.[1][2] Its biological specificity is defined by the unique orientation of its hydroxyl groups.
  • Steroid Core:

    
    -trihydroxy-5
    
    
    
    -cholan-24-oic acid.[1][2][3][4]
    • Note: The

      
      -hydroxyl group distinguishes it from its isomers, such as Tauro-
      
      
      
      -muricholic acid (
      
      
      ) and Tauro-
      
      
      -muricholic acid (
      
      
      ).[1][2]
  • Conjugation: The C24 carboxyl group of the steroid is amide-linked to taurine.[1]

  • Isotopic Labeling (d4): The four hydrogen atoms on the ethylene backbone of the taurine tail are replaced with deuterium (

    
    ).[2]
    
    • Position: N-(2-sulfoethyl-1,1,2,2-d4)[1][2]

    • Rationale: Placing the label on the taurine tail ensures stability and prevents deuterium exchange (H/D exchange) that can occur on the steroid backbone under acidic conditions or enzymatic attack.[2]

Chemical Diagram (Logic Flow)

ChemicalStructure Steroid Steroid Core (3α, 6β, 7β-trihydroxy-5β-cholanic acid) Linker Amide Bond (C24) Steroid->Linker Conjugation Taurine Taurine Tail (Sulfonic Acid) Linker->Taurine Deuterium Isotopic Label (d4) (Ethylene Backbone) Taurine->Deuterium Modification

Figure 1: Structural connectivity of Tauro-β-muricholic Acid-d4, highlighting the modular assembly and deuteration site.[1][2]

Physicochemical Properties[1][2]

The sodium salt form improves aqueous solubility, making it ideal for direct dissolution in LC-MS mobile phases or aqueous buffers.[1]

PropertySpecification
Chemical Name Tauro-β-muricholic Acid-d4 (Sodium Salt)
Formula

Molecular Weight 541.71 g/mol (Salt); ~519.7 g/mol (Free Anion)
Solubility Methanol (High), Water (High), DMSO (Moderate)
pKa ~1.5 (Sulfonic acid moiety) - Highly ionized at physiological pH
Appearance White to off-white crystalline solid
Stability Hygroscopic; Store at -20°C under inert gas (Argon/Nitrogen)

Biological Context: The FXR Antagonist Mechanism[6][7][8][9][10]

Understanding the biological role of the non-deuterated parent compound (T-β-MCA) is crucial for experimental design.[1][2] T-β-MCA is a murine-specific bile acid that acts as a natural antagonist to the Farnesoid X Receptor (FXR) in the intestine.[1][2][5]

  • Mechanism: It prevents FXR activation, thereby inhibiting the feedback loop that suppresses bile acid synthesis.[1]

  • Metabolic Impact: High levels of T-β-MCA in mice contribute to resistance against diet-induced obesity.[1][2][5]

  • Microbiome Interaction: Gut bacteria express Bile Salt Hydrolase (BSH), which deconjugates T-β-MCA.[1][2] This removes the FXR inhibition, altering host metabolism.[1][2]

FXR_Pathway Liver Liver: Cholesterol -> T-β-MCA Synthesis Intestine Intestine: T-β-MCA Accumulation Liver->Intestine Secretion FXR Intestinal FXR Receptor Intestine->FXR Antagonism (Blockade) FGF15 FGF15/19 Signaling FXR->FGF15 Reduced Expression Synthesis Hepatic Bile Acid Synthesis (CYP7A1) FGF15->Synthesis Reduced Inhibition (Synthesis Increases) Microbiota Gut Microbiota (BSH Activity) Microbiota->Intestine Deconjugation (Removes Antagonist)

Figure 2: Biological mechanism of T-β-MCA acting as an FXR antagonist and its regulation by gut microbiota.[1][2][6]

Analytical Protocol: LC-MS/MS Quantification

This section outlines a robust workflow for quantifying T-β-MCA in plasma or tissue using the d4 variant as an Internal Standard (IS).

Critical Pre-Analytical Considerations
  • Isobaric Interference: T-β-MCA (MW 515) is isobaric with Tauro-cholic acid (TCA) and Tauro-α-muricholic acid.[1][2] Mass spectrometry alone cannot distinguish them.[2][7] Chromatographic separation is mandatory.

  • Spike-in Timing: The d4-IS must be added before protein precipitation to account for extraction efficiency losses.[1][2]

Step-by-Step Workflow

Step 1: Stock Preparation

  • Dissolve T-β-MCA-d4 Sodium Salt in Methanol to 1 mg/mL.[1][2]

  • Prepare a working IS solution (e.g., 100 ng/mL) in 50% Methanol.[1][2]

Step 2: Sample Extraction (Protein Precipitation) [1][2]

  • Aliquot 50 µL of plasma/tissue homogenate.

  • CRITICAL: Add 10 µL of T-β-MCA-d4 working IS solution. Vortex 10s.

  • Add 150 µL ice-cold Acetonitrile (precipitating agent).[1][2]

  • Vortex (1 min) and Centrifuge (12,000 x g, 10 min, 4°C).

  • Transfer supernatant to LC vial.

Step 3: LC-MS/MS Conditions [1][2]

  • Column: C18 Core-Shell (e.g., Kinetex or Ascentis Express), 2.1 x 100 mm, 1.7 µm or 2.6 µm.[1][2]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~7).[2]

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: 30% B to 95% B over 10 minutes.

  • Detection: Negative Electrospray Ionization (ESI-).[1][2]

    • Analyte Transition (T-β-MCA):

      
       514.3 
      
      
      
      80.0 (Taurine fragment) or 124.0.[2]
    • IS Transition (T-β-MCA-d4):

      
       518.3 
      
      
      
      84.0 (Deuterated Taurine fragment).[2]
Analytical Logic Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (T-β-MCA-d4) Sample->Spike Normalization Start Extract Protein Precipitation (Acetonitrile) Spike->Extract Co-Extraction LC LC Separation (C18 Column) Extract->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Retention Time Match Data Quantification (Ratio Analyte/IS) MS->Data m/z 514 vs 518

Figure 3: Validated workflow for targeted metabolomics using T-β-MCA-d4 as an internal standard.

References

  • Sayin, S. I., et al. (2013). "Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist."[1][2] Cell Metabolism, 17(2), 225-235.[1][2][8]

  • Cayman Chemical. "Tauro-β-muricholic Acid-d4 (sodium salt) Product Insert."

  • Human Metabolome Database (HMDB). "Metabocard for Tauro-beta-muricholic acid (HMDB0000934)."[1][2]

  • Li, F., et al. (2013). "Microbiome remodelling leads to inhibition of intestinal farnesoid X receptor signalling and decreased obesity."[1][2][8] Nature Communications, 4, 2384.[1][2][8]

Sources

Tauro-β-muricholic Acid-d4 Sodium Salt molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tauro-β-muricholic Acid-d4 Sodium Salt molecular weight and formula Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1][2]

Physicochemical Profile, Mechanistic Role, and Analytical Applications[1]

Executive Summary

Tauro-β-muricholic Acid-d4 (T-β-MCA-d4) is the deuterium-labeled isotopolog of Tauro-β-muricholic acid, a murine-specific primary bile acid conjugated with taurine.[1][2][3] In the context of metabolic research, T-β-MCA is recognized as a potent, naturally occurring antagonist of the Farnesoid X Receptor (FXR) .[1][4][5][6][7][8][9] Its abundance is modulated by the gut microbiota, directly influencing bile acid synthesis, lipid metabolism, and energy homeostasis.

The deuterated sodium salt form (d4) serves as the gold-standard Internal Standard (IS) for the absolute quantification of T-β-MCA in biological matrices (plasma, liver, feces) via LC-MS/MS.[1][2] Its physicochemical identity is critical for correcting matrix effects, recovery losses, and ionization variability during high-throughput metabolomics.

Physicochemical Core: Formula & Molecular Weight[1][2][3][6][10]

The following data characterizes the sodium salt of the deuterated compound. Researchers must distinguish between the free acid and the salt form when calculating molar concentrations.

PropertySpecification
Compound Name Tauro-β-muricholic Acid-d4 (Sodium Salt)
Synonyms T-β-MCA-d4; Tauro-β-muricholate-d4; N-(3α,6β,7β-Trihydroxy-5β-cholan-24-oyl)-taurine-d4 Sodium Salt
Chemical Formula C₂₆H₄₀D₄NNaO₇S
Molecular Weight 541.71 g/mol
Unlabeled Parent CAS 25696-60-0 (Refers to non-deuterated T-β-MCA Sodium)
Isotopic Purity Typically ≥99% deuterated forms (d1-d4)
Solubility DMSO (~10 mg/mL), DMF (~10 mg/mL), Ethanol (~1 mg/mL), Water (Sparingly; pH dependent)
Appearance Crystalline solid

Structural Note: The deuterium labeling (d4) is typically located on the taurine moiety (ethanesulfonic acid-d4), specifically on the two carbon atoms of the ethyl chain (


), rendering the label stable against metabolic exchange or scrambling during standard extraction protocols.[1][2]
Mechanistic Context: The FXR Antagonism Pathway

Understanding the biological relevance of T-β-MCA is essential for interpreting quantitative data.[1] Unlike many bile acids that activate FXR (agonists like CDCA), T-β-MCA functions as a competitive antagonist.[1][2]

Biological Mechanism[2][4][5][7][9][10][11]
  • Gut-Liver Axis: In the distal ileum, T-β-MCA prevents the activation of FXR.[1]

  • Suppression of FGF15/19: FXR inhibition reduces the secretion of Fibroblast Growth Factor 15 (mice) or 19 (humans).[1][2]

  • Derepression of CYP7A1: Low FGF15/19 levels relieve the inhibition on hepatic CYP7A1 (the rate-limiting enzyme in bile acid synthesis), thereby increasing total bile acid pool size and altering lipid profiles.

This pathway is a critical target for metabolic diseases, including obesity and non-alcoholic fatty liver disease (NAFLD).[1]

Visualization: FXR Signaling Regulation

FXR_Pathway cluster_intestine Intestinal Lumen / Enterocyte GutMicrobiota Gut Microbiota (Deconjugation) TBMCA Tauro-β-muricholic Acid (T-β-MCA) GutMicrobiota->TBMCA Reduces Levels FXR Intestinal FXR (Nuclear Receptor) TBMCA->FXR Antagonizes (Inhibits) FGF15 FGF15/19 Secretion FXR->FGF15 Promotes Expression Liver Hepatic CYP7A1 (Bile Acid Synthesis) FGF15->Liver Suppresses CYP7A1

Caption: T-β-MCA acts as an FXR antagonist.[1][2][3][5][6][7][8][11] High levels of T-β-MCA block FXR, reducing FGF15/19 and thereby increasing hepatic bile acid synthesis (CYP7A1).[1][2]

Analytical Methodology: LC-MS/MS Quantification

To accurately quantify T-β-MCA in complex matrices, the d4-labeled internal standard is mandatory to correct for ion suppression.[1]

Experimental Workflow

Objective: Quantify T-β-MCA in murine serum or liver tissue.

Step 1: Stock Preparation

  • Dissolve T-β-MCA-d4 Sodium Salt in DMSO to create a 1 mg/mL primary stock.

  • Note: Avoid direct dissolution in water for long-term storage due to potential hydrolysis or precipitation.[1] Store at -20°C.

Step 2: Sample Extraction (Protein Precipitation) [1][2]

  • Aliquot 50 µL of serum/plasma.

  • Add 10 µL of Internal Standard Working Solution (e.g., 1 µg/mL T-β-MCA-d4 in Methanol).

  • Add 150 µL of ice-cold Acetonitrile (ACN) or Methanol to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer supernatant to a fresh vial. Evaporate under nitrogen if concentration is required, then reconstitute in 50:50 Methanol:Water.

Step 3: LC-MS/MS Conditions [1][2]

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (or 0.1% Formic Acid, pH dependent).[1][2]

  • Mobile Phase B: Acetonitrile/Methanol (50:50).[1][2]

  • Ionization: ESI Negative Mode (Bile acids ionize best as

    
    ).[1][2]
    
  • MRM Transitions:

    • Target (T-β-MCA):

      
       (Taurine fragment) or 
      
      
      
      .[1][2]
    • Internal Standard (T-β-MCA-d4):

      
       (or corresponding d4 fragment if label is on taurine).[1][2]
      
    • Note: The mass shift of +4 Da in the parent ion (

      
      ) distinguishes the standard.[1]
      
Visualization: Quantification Workflow

LCMS_Workflow Sample Biological Sample (50 µL) Spike Spike IS (T-β-MCA-d4) Sample->Spike Precip Protein Ppt (Ice-cold ACN) Spike->Precip Centrifuge Centrifugation (15k x g, 4°C) Precip->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: Standardized workflow for bile acid quantification using T-β-MCA-d4 as the internal standard to correct for extraction efficiency and matrix effects.

Handling & Stability Guidelines
  • Hygroscopicity: The sodium salt form is hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture condensation.

  • Solution Stability:

    • Organic Solvents (MeOH, DMSO): Stable for >6 months at -20°C.[1]

    • Aqueous Mixtures: Unstable over long periods. Prepare working standards (in mobile phase) daily.

  • Light Sensitivity: Bile acids are generally stable to light, but amber vials are recommended to prevent potential oxidation of impurities.

References
  • Sayin, S. I., et al. (2013).[1] "Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist."[1][4][6][11] Cell Metabolism, 17(2), 225-235.[1][2][4][6][9] Retrieved from [Link]

Sources

Endogenous function of Tauro-β-muricholic acid

The Muricholic Switch: Tauro- -Muricholic Acid (T- -MCA) as a Natural FXR Antagonist and Metabolic Regulator

Executive Summary

Tauro-


1


Chemical Identity and Biosynthesis

The Species Divergence (The CYP2C70 Factor)

The fundamental difference between murine and human bile acid pools lies in the hydroxylation at the C-6 position.[2][3]

  • In Mice: Chenodeoxycholic acid (CDCA) is 6

    
    -hydroxylated by the enzyme CYP2C70  to form 
    
    
    -muricholic acid (
    
    
    -MCA) and subsequently epimerized to
    
    
    -muricholic acid (
    
    
    -MCA).[2][4][5][6][7] These are rapidly conjugated with taurine to form T-
    
    
    -MCA and T-
    
    
    -MCA.
  • In Humans: The human ortholog, CYP2C9, lacks this 6-hydroxylase activity toward bile acids.[2][7] Consequently, humans accumulate CDCA and Cholic Acid (CA) but lack muricholic acids.

Biosynthetic Pathway Visualization

The following diagram illustrates the enzymatic cascade and the critical divergence point between humans and rodents.

Biosynthesiscluster_mouseRodent Specific PathwayCholesterolCholesterolCYP7A1CYP7A1(Rate Limiting)CDCAChenodeoxycholic Acid(CDCA)Cholesterol->CDCAMultiple StepsaMCAα-Muricholic AcidCDCA->aMCACYP2C70 (Mouse Only)Human Bile PoolCDCA / CA Conjugates(FXR Agonists)CDCA->Human Bile PoolGlycine/Taurine ConjugationCYP2C70CYP2C70(6β-hydroxylase)bMCAβ-Muricholic AcidaMCA->bMCAEpimerizationTbMCATauro-β-Muricholic Acid(T-β-MCA)bMCA->TbMCATaurine Conjugation

Figure 1: The CYP2C70-dependent biosynthetic pathway distinguishing murine bile acid composition from humans.

Mechanism of Action: FXR Antagonism

T-

8antagonism of intestinal FXR
The Feedback Loop
  • Intestinal Accumulation: T-

    
    -MCA accumulates in the ileum.
    
  • Receptor Blockade: It competitively binds to the ligand-binding domain of FXR, preventing activation by potent agonists like CDCA or TCA.

  • Signal Suppression: This blockade inhibits the transcription of Fgf15 (the mouse ortholog of human FGF19).

  • Hepatic Deregulation: Reduced FGF15 secretion leads to decreased signaling through the hepatic FGFR4/

    
    -Klotho complex.
    
  • Synthesis Upregulation: The repression of Cyp7a1 is lifted, resulting in increased bile acid synthesis and an expanded bile acid pool.

The Microbiota Connection

The concentration of T-

Bile Salt Hydrolases (BSH)


  • Germ-Free Mice: Exhibit extremely high levels of T-

    
    -MCA, repressed intestinal FXR, and resistance to diet-induced obesity.
    
  • Antibiotic Treatment: Mimics the germ-free phenotype by killing BSH-producing bacteria, elevating T-

    
    -MCA, and improving metabolic profiles.
    

Mechanismcluster_effectNet Effect of T-β-MCATbMCAT-β-MCA(Accumulates in Ileum)FXRIntestinal FXRTbMCA->FXRInhibits (-|)FGF15FGF15 SecretionFXR->FGF15Promotes (+)LiverLiver (Hepatocyte)FGF15->LiverEndocrine SignalCYP7A1CYP7A1 Gene(Bile Acid Synthesis)Liver->CYP7A1Represses (-|)ResultIncreased Bile Acid SynthesisAltered Lipid MetabolismCYP7A1->Result

Figure 2: The mechanistic cascade of T-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

79

Experimental Protocols

Quantification via LC-MS/MS

Accurate quantification is challenging due to the presence of isomers (



1010

Protocol:

  • Sample Prep:

    • Thaw plasma/liver homogenate on ice.

    • Precipitate proteins with ice-cold Acetonitrile (1:4 v/v) containing internal standards (d4-TCA or d4-GCA).

    • Vortex (1 min) and Centrifuge (15,000 x g, 10 min, 4°C).

    • Evaporate supernatant under nitrogen; reconstitute in 50:50 MeOH:Water.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm). Note: Phenyl-Hexyl columns often provide better isomer separation.

    • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for negative mode stability).

    • Mobile Phase B: Acetonitrile/Methanol (50:50).

  • MS Settings (Negative Electrospray Ionization - ESI-):

    • Target: T-

      
      -MCA.
      
    • Precursor Ion [M-H]-: m/z 514.3

    • Product Ions:

      • m/z 80.0 (Sulfate/Taurine fragment) - Quantifier.

      • m/z 124.0 (Taurine fragment) - Qualifier.

    • Retention Time:

      
      -MCA conjugates typically elute between 
      
      
      (early) and
      
      
      (late) forms. Verification with authentic standards is mandatory.
Functional Validation: FXR Reporter Assay

To verify T-

  • Transfection: Co-transfect HEK293T cells with:

    • Expression plasmid for mouse FXR (Nr1h4) and RXR

      
      .
      
    • Luciferase reporter plasmid containing FXR Response Element (FXRE-Luc).

  • Treatment:

    • Treat cells with a known agonist (e.g., GW4064, 1 µM) to induce signal.

    • Co-treat with increasing concentrations of T-

      
      -MCA (10 µM – 100 µM).
      
  • Readout:

    • Measure luminescence.

    • Success Criteria: A dose-dependent reduction in GW4064-induced luciferase activity confirms antagonistic capability.

Translational Implications: The "Mouse Trap"

Drug developers must recognize that wild-type mice are naturally "protected" against hydrophobic bile acid toxicity by the hydrophilic T-

  • The Problem: A drug that inhibits bile acid transport (e.g., BSEP inhibition) might be safe in mice because their pool is non-toxic (high T-

    
    -MCA). In humans, the same inhibition causes accumulation of toxic CDCA/DCA, leading to drug-induced liver injury (DILI).
    
  • The Solution: Use Cyp2c70-/- mice . These mice lack MCAs and possess a "human-like" hydrophobic bile acid pool (high CDCA/TCA). They are the gold standard for predicting human hepatotoxicity and FXR-modulating drug efficacy.

References

  • Sayin, S. I., et al. (2013).[11] "Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist."[12] Cell Metabolism. Link

  • Takahashi, S., et al. (2016).[6] "Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans."[2][3] Journal of Lipid Research.[6][13] Link

  • Li, F., et al. (2013).[14][15] "Microbiome remodelling leads to inhibition of intestinal farnesoid X receptor signalling and decreased obesity."[15] Nature Communications. Link

  • de Boer, J. F., et al. (2020).[5] "A human-like bile acid pool induced by deletion of hepatic Cyp2c70 modulates effects of FXR activation in mice."[1][16] Journal of Lipid Research.[6][13] Link

  • Wahlström, A., et al. (2016). "Intestinal Crosstalk between Bile Acids and Microbiota and Its Impact on Host Metabolism." Cell Metabolism. Link

Methodological & Application

Tauro-β-muricholic Acid-d4 Sodium Salt LC-MS/MS method

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted LC-MS/MS Quantification of Tauro-β-muricholic Acid (T-β-MCA) using Deuterated Internal Standards

Executive Summary

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Tauro-β-muricholic acid (T-β-MCA) in biological matrices (plasma, liver, feces).[1] T-β-MCA is a murine-specific primary bile acid and a potent antagonist of the Farnesoid X Receptor (FXR).[1] Accurate quantification is critical for metabolic disease research, particularly in studies involving gut microbiota-host interactions, obesity, and Non-Alcoholic Steatohepatitis (NASH).[1]

This guide addresses the primary analytical challenge: isomeric separation . T-β-MCA must be chromatographically resolved from its structural isomers, Tauro-α-muricholic acid (T-α-MCA) and Tauro-ω-muricholic acid (T-ω-MCA), as they share identical precursor and product ions.[1]

Biological Context & Mechanism

T-β-MCA is unique among bile acids due to its role as a natural FXR antagonist.[1][2] Unlike T-α-MCA or Taurocholic acid (TCA), high levels of T-β-MCA inhibit intestinal FXR signaling, which in turn upregulates hepatic bile acid synthesis (via CYP7A1) and alters lipid metabolism.[1]

Key Mechanism:

  • Germ-Free Mice: Accumulate T-β-MCA

    
     FXR Inhibition 
    
    
    
    Lean Phenotype.[1]
  • Colonized Mice: Microbiota deconjugate T-β-MCA

    
     FXR Activation 
    
    
    
    Susceptibility to diet-induced obesity.[1]

G Liver Liver (Synthesis) T_beta_MCA T-β-MCA (Primary Bile Acid) Liver->T_beta_MCA Secretion Intestine Intestine (Site of Action) T_beta_MCA->Intestine FXR Intestinal FXR (Nuclear Receptor) T_beta_MCA->FXR Antagonism (-) Microbiota Gut Microbiota (BSH Activity) Intestine->Microbiota Exposure Microbiota->T_beta_MCA Hydrolysis (Deconjugation) Metabolism Lipid/Glucose Metabolism FXR->Metabolism Regulation

Figure 1: The mechanistic role of T-β-MCA in the gut-liver axis.[1] T-β-MCA acts as an FXR antagonist until metabolized by gut microbiota.[1]

Experimental Protocol

Reagents and Standards
  • Analyte: Tauro-β-muricholic Acid Sodium Salt (Purity >98%).

  • Internal Standard (IS): Tauro-β-muricholic Acid-2,2,4,4-d4 Sodium Salt (T-β-MCA-d4).[1]

    • Note: The d4 label is typically located on the steroid ring (positions 2 and 4). This ensures the label is retained even if the taurine moiety is cleaved during fragmentation, although the primary transition monitors the intact taurine or sulfate group.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.[1]

Sample Preparation (Protein Precipitation)

This method is optimized for plasma.[1] For liver/feces, homogenization in 50% MeOH is required prior to this step.

  • Aliquot: Transfer 50 µL of plasma (or tissue homogenate) to a 1.5 mL centrifuge tube.

  • IS Spike: Add 10 µL of T-β-MCA-d4 working solution (1 µM in 50% MeOH). Vortex for 10 sec.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 1% Formic Acid).

    • Why: Acidified ACN ensures protein precipitation and disrupts protein-bile acid binding.

  • Agitation: Vortex vigorously for 1 min; incubate at -20°C for 20 min.

  • Centrifugation: Spin at 15,000 x g for 15 min at 4°C.

  • Reconstitution: Transfer 100 µL of supernatant to a fresh vial. Evaporate to dryness under nitrogen (40°C). Reconstitute in 100 µL of 50:50 MeOH:Water .

    • Critical: Matching the injection solvent to the initial mobile phase prevents peak distortion.

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).[1]

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).[1]

    • Selection Logic: The HSS T3 phase is superior for retaining polar compounds and resolving the critical α/β/ω isomers compared to standard C18 columns.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 4.5 with Acetic Acid).[1]

  • Mobile Phase B: Acetonitrile/Methanol (95:5).[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 25 Initial Hold
1.0 25 Isocratic Loading
12.0 45 Isomer Separation Zone
12.1 95 Wash
14.0 95 Wash Hold
14.1 25 Re-equilibration

| 17.0 | 25 | End |[1]

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Negative Mode.[1][3][4][5]

  • Spray Voltage: -4500 V.

  • Source Temp: 500°C.

  • Detection: Multiple Reaction Monitoring (MRM).[1][3][6][7]

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
T-β-MCA 514.380.0 (HSO3-)6065Quant
T-β-MCA 514.3124.1 (Taurine)6045Qual
T-β-MCA-d4 518.380.0 (HSO3-)6065Quant (IS)
  • Technical Note: The transition to m/z 80.0 (sulfate ion) is generally more sensitive for taurine conjugates, while m/z 124.1 is more specific.[1] The d4 label on the steroid ring shifts the precursor by +4 Da, but the product ions (derived from the taurine/sulfate moiety) remain identical to the unlabeled standard.

Method Validation & Logic

Isomer Separation (The "Why")

T-α-MCA, T-β-MCA, and T-ω-MCA have identical masses (514.3 Da).[1] Mass spectrometry alone cannot distinguish them. Separation relies entirely on the stereochemistry of the hydroxyl groups at the C6 and C7 positions interacting with the stationary phase.

  • T-α-MCA: 6β-OH, 7α-OH[1][8]

  • T-β-MCA: 6β-OH, 7β-OH (Target)[1]

  • T-ω-MCA: 6α-OH, 7β-OH[1]

Using the HSS T3 column and a shallow gradient (25% to 45% B over 11 minutes), T-β-MCA typically elutes between the α and ω isomers, preventing co-elution errors.[1]

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Feces) Spike Spike Internal Standard (T-β-MCA-d4) Sample->Spike Extract Protein Precipitation (ACN + 1% Formic Acid) Spike->Extract Centrifuge Centrifugation (15,000g, 15 min) Extract->Centrifuge LC UHPLC Separation (HSS T3 Column, Isomer Resolution) Centrifuge->LC Supernatant MS MS/MS Detection (ESI-, MRM 514.3 -> 80.0) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step analytical workflow ensuring data integrity and reproducibility.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Co-eluting Peaks Isomer merging (α/β/ω)Lower the slope of the gradient (e.g., 0.5% B/min increase). Lower column temperature to 35°C.
Low Sensitivity Ion suppressionSwitch from Protein Precipitation to Solid Phase Extraction (Oasis HLB). Ensure mobile phase pH is ~4.5.
Carryover Sticky bile acidsUse a needle wash of 50:50:0.1 MeOH:ACN:Formic Acid.
Retention Time Shift pH instabilityUse fresh Ammonium Acetate buffer daily.

References

  • Sayin, S. I., et al. (2013). "Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist." Cell Metabolism, 17(2), 225-235.[1][8][9][10]

  • García-Cañaveras, J. C., et al. (2012). "Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method."[1] Journal of Lipid Research, 53(10), 2231-2241.[1]

  • Griffiths, W. J., & Sjövall, J. (2010). "Bile acids: analysis in biological fluids and tissues." Journal of Lipid Research, 51(1), 23-41.[1]

  • Cayman Chemical. "Tauro-β-muricholic Acid-d4 (sodium salt) Product Information."

Sources

Application Note: Quantitative Profiling of Bile Acids in Biological Matrices using Tauro-β-muricholic Acid-d4 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive protocol for the use of Tauro-β-muricholic Acid-d4 (T-β-MCA-d4) Sodium Salt as an internal standard for the accurate quantification of bile acids in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details every critical step, from sample preparation and extraction to instrument setup and data analysis, grounded in the principles of stable isotope dilution for robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals engaged in metabolomics, particularly those investigating bile acid metabolism and its role in health and disease.

Introduction: The Critical Role of Bile Acids and the Need for Precise Quantification

Bile acids (BAs) are amphipathic molecules synthesized from cholesterol in the liver.[1][2][3] Beyond their classical role in facilitating the digestion and absorption of dietary lipids, BAs are now recognized as crucial signaling molecules that regulate their own synthesis and enterohepatic circulation, as well as glucose homeostasis, lipid metabolism, and inflammation.[2][4] This signaling is primarily mediated through nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors such as the G protein-coupled bile acid receptor 1 (TGR5).[2][4]

Tauro-β-muricholic acid (T-β-MCA), a taurine-conjugated form of the murine-specific primary bile acid β-muricholic acid, is a potent, naturally occurring antagonist of the FXR.[5][6][7] Its levels are significantly influenced by the gut microbiota, making it a key molecule of interest in studies of the gut-liver axis.[7] Given the low concentrations and structural diversity of bile acids in biological samples, accurate quantification is essential but challenging.[8]

Stable Isotope Dilution (SID) coupled with LC-MS/MS is the gold standard for quantitative metabolomics.[1][9][10][11] This technique involves spiking a known concentration of a stable isotope-labeled (SIL) analogue of the analyte into a sample at the earliest stage of preparation.[1] The SIL internal standard (IS) behaves nearly identically to the endogenous analyte throughout extraction, chromatography, and ionization, thus correcting for matrix effects and variations in sample recovery.[8][12] T-β-MCA-d4 is an ideal IS for quantifying its endogenous counterpart and other related bile acids due to its chemical and isotopic purity.[5]

Principle of the Method

This protocol employs a protein precipitation method to extract bile acids and the T-β-MCA-d4 internal standard from plasma or serum. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the endogenous analyte to the T-β-MCA-d4 internal standard and plotting this against a calibration curve. This approach ensures high sensitivity, specificity, and accuracy, adhering to the principles outlined in regulatory guidelines for bioanalytical method validation.[13][14][15][16]

Materials and Reagents

  • Internal Standard: Tauro-β-muricholic Acid-d4 (T-β-MCA-d4) Sodium Salt (e.g., Cayman Chemical Item No. 27040 or equivalent)[5]

  • Analytes: Analytical standards for endogenous bile acids of interest (e.g., T-β-MCA, Cholic Acid, Chenodeoxycholic Acid, etc.)

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water

  • Additives: Formic Acid, Ammonium Acetate (LC-MS grade)

  • Biological Matrix: Plasma, Serum (bile acid-depleted serum for calibrators and QCs is recommended)

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Centrifuge (capable of >15,000 x g)

    • Nitrogen evaporator or vacuum concentrator

    • UHPLC system coupled to a tandem mass spectrometer (e.g., Sciex, Shimadzu, Thermo Fisher Scientific, Waters)[8][12][17]

    • Microcentrifuge tubes (1.5 mL)

    • LC-MS vials

Experimental Protocols

Preparation of Stock and Working Solutions

Proper preparation of standards is foundational to accurate quantification.

Solution TypeCompoundSolventConcentrationStorage
Primary Stock T-β-MCA-d4 Sodium SaltMethanol1.0 mg/mL-20°C
Analyte Stocks Individual Bile AcidsMethanol1.0 mg/mL-20°C
Intermediate IS T-β-MCA-d4Methanol10 µg/mL-20°C
Working IS T-β-MCA-d4Methanol:Water (1:1)1000 ng/mL4°C (short-term)
Calibration Stocks Mix of Bile AcidsMethanol10 µg/mL-20°C

Protocol for Working IS Solution (1000 ng/mL):

  • Allow the Primary Stock and Intermediate IS solutions to equilibrate to room temperature.

  • Dilute 100 µL of the 10 µg/mL Intermediate IS solution with 900 µL of Methanol:Water (1:1) to yield the Working IS solution.

  • Vortex thoroughly. This solution will be used to spike all samples, calibrators, and QCs.

Sample Preparation: Protein Precipitation

This protocol is optimized for a 50 µL plasma or serum sample volume.

Caption: Workflow for bile acid extraction and analysis.

Step-by-Step Procedure:

  • Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Working IS solution (1000 ng/mL T-β-MCA-d4) to each tube.[18]

  • Vortex briefly (5 seconds).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[18][19]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3][19]

  • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.[3][18]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.[19]

  • Reconstitute the dried extract in 100 µL of reconstitution solvent (e.g., 50% Methanol in water).[20]

  • Vortex for 30 seconds, then centrifuge at 2,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the final extract to LC-MS vials for analysis.

LC-MS/MS Method Parameters

Accurate quantification requires robust chromatographic separation of isobaric bile acids and optimized mass spectrometer settings.[8]

ParameterRecommended SettingRationale
LC Column Reversed-phase C18 (e.g., 100 x 2.1 mm, <2 µm)Provides excellent retention and separation for hydrophobic bile acids.[20][21]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium AcetateModifiers to aid ionization and improve peak shape.
Mobile Phase B Acetonitrile/Methanol with 0.1% Formic AcidOrganic phase for elution.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns.
Column Temp. 40 - 50 °CImproves peak shape and reduces viscosity.[18]
Injection Vol. 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), NegativeBile acids readily form [M-H]⁻ ions.[3]
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity.

Example MRM Transitions (Negative Ion Mode): MRM transitions must be empirically optimized on your specific instrument.

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)
T-β-MCA-d4 (IS) 518.380.0 / 107.0Optimized
T-β-MCA514.380.0 / 107.0Optimized
Taurocholic Acid (TCA)514.3107.0Optimized
Glycocholic Acid (GCA)464.374.0Optimized
Cholic Acid (CA)407.3343.2Optimized

Note: The product ion at m/z 80 corresponds to the [SO₃]⁻ fragment from the taurine moiety, common to all tauro-conjugated bile acids.

Data Analysis and Method Validation

Quantification
  • Calibration Curve: Prepare a series of calibrators (e.g., 8 non-zero concentrations) by spiking known amounts of bile acid standards into a surrogate matrix (e.g., bile acid-depleted serum). Process these alongside the Working IS as described in section 4.2.

  • Data Processing: Integrate the peak areas for each endogenous bile acid and the T-β-MCA-d4 internal standard.

  • Ratio Calculation: Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Regression: Plot the Peak Area Ratio vs. the nominal concentration of the calibrators. Apply a linear regression with 1/x or 1/x² weighting.

  • Concentration Determination: Determine the concentration of unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Method Validation

A rigorous validation should be performed to ensure the reliability of the data, following established guidelines.[13][14][22] Key parameters to assess include:

  • Selectivity: Absence of interfering peaks at the retention time of the analytes and IS in blank matrix.

  • Linearity: Correlation coefficient (r²) of the calibration curve should be >0.99.[23]

  • Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% of the nominal value, and precision (%CV) should be <15%.[3]

  • Recovery: Compare the analyte response in pre-spiked extracted samples to post-spiked extracted samples.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

  • Stability: Evaluate the stability of analytes in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Biological Context: T-β-MCA and FXR Signaling

Understanding the biological role of T-β-MCA provides context for its importance as a biomarker. In the gut-liver axis, bile acids act as signals. Most bile acids, like chenodeoxycholic acid (CDCA), activate FXR, which in turn induces the expression of Fibroblast Growth Factor 15/19 (FGF15/19). FGF15/19 travels to the liver and represses the enzyme Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis. This is a classic negative feedback loop.[4]

T-β-MCA, however, acts as an FXR antagonist.[7] High levels of T-β-MCA, often found in germ-free or antibiotic-treated mice, block FXR signaling in the intestine. This prevents FGF15/19 induction and leads to unchecked CYP7A1 activity and increased bile acid synthesis.[4][7] The gut microbiota plays a key role by metabolizing T-β-MCA, thereby removing this "brake" on FXR and allowing for normal feedback regulation.[7]

Caption: Role of T-β-MCA as an FXR antagonist in the gut-liver axis.

Conclusion

The protocol described herein provides a robust and reliable framework for the quantitative analysis of bile acids using T-β-MCA-d4 as an internal standard. By leveraging the precision of stable isotope dilution and the sensitivity of LC-MS/MS, researchers can accurately profile bile acid metabolism. This enables a deeper understanding of the intricate signaling roles of these molecules in physiology and pathophysiology, paving the way for advancements in diagnostics and therapeutic development.

References

  • Stable Isotope Dilution Assay. Bavarian Center for Biomolecular Mass Spectrometry (BayBioMS). [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. (2018). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. (2025). [Link]

  • Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry. (2012). [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. Center for Biosimilars. (2018). [Link]

  • USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. (2001). [Link]

  • Tauro-β-muricholic Acid-d4 (sodium salt). Bertin Bioreagent. [Link]

  • Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. ACS Publications. [Link]

  • Tauro-β-Muricholic Acid: Roles in Digestion and Metabolism. GlpBio via YouTube. (2023). [Link]

  • A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets. ResearchGate. (2020). [Link]

  • tauro-beta-Muricholic acid. PubChem. [Link]

  • Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. MDPI. (2021). [Link]

  • Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. PMC. (2020). [Link]

  • LC/MS/MS Method Package for Bile Acids. Shimadzu Corporation. [Link]

  • Bile acid analysis. SCIEX. [Link]

  • Fast Profiling of 39 Bile Acids in Plasma, Urine and Feces, by Automated Extraction and LC-MS/MS. LabRulez LCMS. [Link]

  • Fast Profiling of 39 Bile Acids in Plasma, Urine and Feces, by Automated Extraction and LCMS-8060NX. Shimadzu. [Link]

  • Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist. PubMed. (2013). [Link]

  • Muricholic acid – Knowledge and References. Taylor & Francis Online. (2022). [Link]

  • New method for the determination of bile acids in human plasma by liquid-phase microextraction using liquid chromatography-ion-trap-time-of-flight mass spectrometry. PubMed. (2015). [Link]

  • Quantitative Analysis of Bile Acids in Human Plasma by Liquid Chromatography-Electrospray Tandem Mass Spectrometry: A Simple and Rapid One-Step Method. ResearchGate. (2009). [Link]

  • Chemicals and reagents: Cholic acid (CA), tauro. The Royal Society of Chemistry. [Link]

Sources

Application Note: Quantitative Analysis of Deuterated Bile Acids in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bile acids, amphipathic steroid molecules synthesized from cholesterol in the liver, are crucial for the digestion and absorption of dietary lipids and fat-soluble vitamins.[1][2] Beyond their classical role as biological detergents, bile acids have emerged as complex signaling molecules that regulate their own synthesis and transport, as well as modulate glucose homeostasis, lipid metabolism, and inflammatory responses. The intricate signaling pathways and metabolic transformations of bile acids are areas of intense research in drug discovery and development, particularly for metabolic and hepatic diseases.

Deuterated bile acids, stable isotope-labeled analogs of endogenous bile acids, are indispensable tools in modern metabolomics.[3] Their identical chemical and physical properties to their unlabeled counterparts, with the exception of a higher mass, make them ideal internal standards for mass spectrometry-based quantification. The use of deuterated standards corrects for variability during sample preparation and ionization, enabling highly accurate and precise measurement of bile acid concentrations in complex biological matrices.[4] This application note provides a comprehensive guide to the settings and protocols for the robust analysis of deuterated bile acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Principles of Bile Acid Analysis by LC-MS/MS

The quantitative analysis of bile acids presents several analytical challenges, including their structural diversity, the presence of isomers, and a wide dynamic range of concentrations in biological samples.[4] LC-MS/MS has become the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to differentiate between various bile acid species.[5]

A. Liquid Chromatography Separation

Effective chromatographic separation is critical for resolving isomeric bile acids, which cannot be distinguished by mass spectrometry alone.[6] Reversed-phase chromatography, typically employing a C18 stationary phase, is the most common approach for separating bile acids based on their hydrophobicity.[7][8] A gradient elution using a mixture of an aqueous mobile phase (often containing a weak acid like formic acid or a salt like ammonium acetate to improve ionization) and an organic mobile phase (such as methanol or acetonitrile) is employed to separate the more polar conjugated bile acids from the less polar unconjugated forms.

B. Mass Spectrometry Detection

Ionization Techniques:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like bile acids.[9] For bile acid analysis, ESI is typically performed in negative ion mode . This is because the acidic carboxyl group of bile acids is readily deprotonated, forming abundant [M-H]⁻ ions, which enhances sensitivity.[3]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another ionization technique that can be used for bile acid analysis.[10][11][12] It is generally more suitable for less polar compounds than ESI. While ESI is more common, APCI can be a valuable alternative, particularly for certain unconjugated bile acids.

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM):

To achieve high selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed. In a triple quadrupole mass spectrometer, the first quadrupole (Q1) selects the precursor ion (the deprotonated molecule, [M-H]⁻). This ion is then fragmented in the second quadrupole (q2), the collision cell, by collision-induced dissociation (CID) with an inert gas like argon or nitrogen.[3] The third quadrupole (Q3) then selects a specific fragment ion, known as the product ion.

This process of selecting a specific precursor-to-product ion transition is called Multiple Reaction Monitoring (MRM) .[13] MRM provides excellent specificity by filtering out background noise and interferences, allowing for accurate quantification even at low concentrations. For conjugated bile acids, the fragmentation often results in characteristic product ions corresponding to the glycine (m/z 74.0) or taurine (m/z 80.0 or 107.0) moieties.[14] Unconjugated bile acids often do not produce abundant specific fragments, so the precursor ion itself is often monitored as the product ion in the MRM transition.[14]

II. Experimental Protocols

A. Sample Preparation

The choice of sample preparation method depends on the biological matrix. The primary goal is to extract the bile acids and remove interfering substances like proteins and phospholipids. It is crucial to add the deuterated internal standard mixture to the sample at the very beginning of the preparation process to account for any analyte loss during extraction.

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This is a simple and rapid method suitable for high-throughput analysis.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing the deuterated bile acid internal standard mixture.[2][6]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[3]

  • Vortex briefly and centrifuge at 15,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Feces, Tissue Homogenates)

SPE provides a more thorough cleanup and is recommended for complex matrices to minimize matrix effects.

  • Homogenize fecal or tissue samples in an appropriate buffer.

  • Add the deuterated internal standard mixture.

  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethanol or methanol).

  • Centrifuge and collect the supernatant.

  • Dilute the supernatant with water to reduce the organic solvent concentration.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the bile acids with methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

B. LC-MS/MS Method

The following table outlines a typical set of LC-MS/MS parameters for the analysis of deuterated bile acids. These parameters should be optimized for the specific instrument and column being used.

Parameter Setting
Liquid Chromatography
LC SystemUHPLC system
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Column Temperature40 - 50°C
Mobile Phase AWater with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase BAcetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% formic acid
Flow Rate0.3 - 0.5 mL/min
Injection Volume2 - 10 µL
GradientA typical gradient starts with a high percentage of mobile phase A, which is gradually decreased to elute the more hydrophobic bile acids.
Mass Spectrometry
MS SystemTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Ion Spray Voltage-4000 to -4500 V
Source Temperature400 - 550°C
Desolvation Gas FlowInstrument dependent
Collision GasArgon or Nitrogen
Acquisition ModeMultiple Reaction Monitoring (MRM)
C. MRM Transitions for Deuterated and Non-Deuterated Bile Acids

The following table provides a list of representative MRM transitions for common bile acids and their corresponding deuterated internal standards. It is essential to optimize the collision energies for each transition on the specific mass spectrometer being used.

Bile Acid Abbreviation Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Cholic AcidCA407.3407.3-20
Cholic Acid-d4CA-d4411.3411.3-20
Chenodeoxycholic AcidCDCA391.3391.3-20
Chenodeoxycholic Acid-d4CDCA-d4395.3395.3-20
Deoxycholic AcidDCA391.3391.3-20
Deoxycholic Acid-d4DCA-d4395.3395.3-20
Lithocholic AcidLCA375.3375.3-20
Lithocholic Acid-d4LCA-d4379.3379.3-20
Glycocholic AcidGCA464.374.0-35
Glycocholic Acid-d4GCA-d4468.374.0-35
Glycodeoxycholic AcidGDCA448.374.0-35
Glycodeoxycholic Acid-d4GDCA-d4452.374.0-35
Taurocholic AcidTCA514.380.0-50
Taurocholic Acid-d4TCA-d4518.380.0-50
Taurodeoxycholic AcidTDCA498.380.0-50
Taurodeoxycholic Acid-d4TDCA-d4502.380.0-50

Note: Collision energies are instrument-dependent and require optimization.

III. Data Analysis and Quality Control

Quantitative analysis is performed by constructing a calibration curve for each bile acid using a series of standards with known concentrations. The peak area ratio of the endogenous bile acid to its corresponding deuterated internal standard is plotted against the concentration of the analyte.

Quality control (QC) samples should be included in each analytical run to ensure the accuracy and precision of the data. These QC samples should be prepared at low, medium, and high concentrations within the calibration range. The results of the QC samples should fall within a predefined acceptance range (e.g., ±15% of the nominal concentration).

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma, Feces, etc.) add_is Add Deuterated Internal Standards sample->add_is extraction Extraction (Protein Precipitation or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification qc Quality Control quantification->qc

Figure 1: A generalized workflow for the quantitative analysis of deuterated bile acids.

mrm_diagram cluster_ms Tandem Mass Spectrometer Q1 Q1 Precursor Ion Selection q2 q2 Collision Cell (Fragmentation) Q1->q2 fragment1 Fragment 1 q2->fragment1 fragment2 Product Ion q2->fragment2 fragment3 Fragment 3 q2->fragment3 Q3 Q3 Product Ion Selection detector Detector Q3->detector precursor [M-H]⁻ precursor->Q1 fragment2->Q3

Figure 2: A conceptual diagram of Multiple Reaction Monitoring (MRM) for bile acid analysis.

V. Conclusion

The use of deuterated internal standards in conjunction with a well-optimized LC-MS/MS method provides a robust and reliable platform for the accurate quantification of bile acids in various biological matrices. The protocols and settings outlined in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals. By understanding the principles behind each step, from sample preparation to data analysis, users can confidently generate high-quality, reproducible data to advance our understanding of bile acid metabolism and its role in health and disease.

References

  • Uchida, M., & Miyata, N. (2011). Bile acid analysis in various biological samples using ultra performance liquid chromatography/electrospray ionization-mass spectrometry (UPLC/ESI-MS). Methods in Molecular Biology, 708, 119-129. doi: 10.1007/978-1-61737-985-7_6
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column. Retrieved from [Link]

  • Xie, G., Wang, Y., Wang, X., Zhao, A., Chen, T., Ni, Y., ... & Jia, W. (2009). An LC-ESI-MS method for the quantitative analysis of bile acids composition in fecal materials.
  • Parris, N. A. (1977). Liquid chromatographic separation of bile acids.
  • Zheng, J., Lu, W., & Chen, G. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Journal of Analytical Methods in Chemistry, 2022.
  • Unknown. (n.d.). Method for Bile Acid Determination by High Performance Liquid Chromatography. Retrieved from [Link]

  • Agilent. (2023, May 26). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Retrieved from [Link]

  • ResearchGate. (n.d.). Bile acid preparation and comprehensive analysis by high performance liquid chromatography – High-resolution mass spectrometry. Retrieved from [Link]

  • SCIEX. (n.d.). Bile acid analysis. Retrieved from [Link]

  • Lee, H., Lee, Y., & Kim, D. H. (2020). Enhancing LC/ESI-MS/MS Throughput for Plasma Bile Acid Assay by Derivatization-based Sample-Multiplexing.
  • ResearchGate. (n.d.). Optimized MRM transitions and collision energies for 46 standard bile acids along with their respective retention times. Retrieved from [Link]

  • Vespasiani-Gentilucci, U., Carotti, S., De Vincentis, A., Valenti, L., Valva, P., Valerii, M. C., ... & Picardi, A. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Metabolites, 10(7), 282.
  • ResearchGate. (n.d.). Thermospray ionization liquid chromatography-mass spectrometry: A new and highly specific technique for the analysis of bile acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical electrospray ionization (ESI) positive mass spectrum (A) and.... Retrieved from [Link]

  • Al-Sannaa, K., Genta-Jouve, G., & Elyacoubi, M. (2020).
  • Byrdwell, W. C. (2001). Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids. Lipids, 36(4), 327-346.
  • Wang, Y., & Gu, M. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Scientific reports, 11(1), 1-11.
  • ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions and parameters for each detected compounds. Retrieved from [Link]

  • SCIEX. (n.d.). Quantitative analysis and structural characterization of bile acids using the ZenoTOF 7600 system. Retrieved from [Link]

  • Al-Sannaa, K., Genta-Jouve, G., & Elyacoubi, M. (2021). Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury. Metabolites, 11(11), 746.
  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • YouTube. (2022, August 22). Atmospheric pressure chemical ionization (APCI) | Ionization techniques in mass spectrometry. Retrieved from [Link]

  • Ellis, S. R., & Heeren, R. M. (2018). MALDI Mass Spectral Imaging of Bile Acids Observed as Deprotonated Molecules and Proton-Bound Dimers from Mouse Liver Sections. Metabolites, 8(1), 13.
  • YouTube. (2018, October 4). 3-6 Atmospheric Pressure Chemical Ionization APCI. Retrieved from [Link]

Sources

Application Note: Stability, Storage, and Protocol for Tauro-β-muricholic Acid-d4 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Tauro-β-muricholic acid (T-β-MCA) is a murine-specific primary bile acid conjugated with taurine.[1][2][3] It acts as a potent, reversible antagonist of the Farnesoid X Receptor (FXR), playing a critical role in regulating glucose homeostasis, lipid metabolism, and the gut microbiome-liver axis.[1][2]

Tauro-β-muricholic Acid-d4 (Sodium Salt) is the isotopically labeled internal standard (IS) required for the precise quantification of T-β-MCA in biological matrices (plasma, liver, feces) via LC-MS/MS.[1][2] The "d4" label typically resides on the steroid core (e.g., positions 2,2,4,4-d4), providing a mass shift of +4 Da.[1][2]

Why This Guide Matters

The reliability of your metabolomic data hinges on the integrity of your Internal Standard. As a sodium salt conjugate, T-β-MCA-d4 exhibits specific physicochemical behaviors—primarily hygroscopicity and susceptibility to amide hydrolysis —that differ from unconjugated bile acids.[1][2] Improper storage leads to deconjugation (loss of the taurine moiety), resulting in quantification errors due to shifting retention times and mass transitions.[1][2]

Physicochemical Profile & Stability Logic

To ensure data integrity, one must understand the mechanisms of degradation.

PropertyCharacteristicImpact on Storage/Handling
Chemical Form Sodium Salt (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Highly hygroscopic.[2] Absorbs atmospheric moisture rapidly, leading to "clumping" and hydrolysis risk.
Conjugation Amide Bond (N-acyl)Susceptible to hydrolysis by bacterial Bile Salt Hydrolases (BSH) or extreme pH (acid/base), cleaving Taurine from β-MCA.[1][2]
Isotope Label Deuterium (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Generally stable on the steroid ring.[2] Avoid strong acids which could theoretically catalyze H/D exchange, though rare under physiological conditions.
Solubility AmphipathicHigh solubility in Methanol (MeOH), DMSO, and Ethanol.[1][2] Sparingly soluble in pure water; prone to precipitation in acidic aqueous buffers.
Diagram 1: Degradation Pathways & Risk Factors

This diagram illustrates the critical control points where T-β-MCA-d4 integrity can be compromised.[1][2]

degradation_logic T_Beta_MCA_d4 T-β-MCA-d4 (Intact IS) Free_MCA β-Muricholic Acid-d4 (Deconjugated Artifact) T_Beta_MCA_d4->Free_MCA Amide Bond Cleavage Taurine Free Taurine T_Beta_MCA_d4->Taurine Loss of Head Group Moisture Moisture/Water (Hygroscopicity) Moisture->T_Beta_MCA_d4 Promotes Hydrolysis Bacteria Microbial Contamination (Non-sterile Aqueous) Bacteria->T_Beta_MCA_d4 BSH Enzyme Activity

Caption: Mechanism of instability.[1][2] Moisture and bacterial BSH activity drive the hydrolysis of the amide bond, destroying the Internal Standard.

Storage & Handling Protocols

A. Solid State Storage (Upon Receipt)

The commercially available sodium salt is stable for ≥ 2-4 years if stored correctly.[1][2]

  • Temperature: Store immediately at -20°C .

  • Desiccation: Keep the vial inside a sealed bag with active desiccant. The sodium salt attracts water, which catalyzes chemical hydrolysis over long periods.

  • Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 15-20 mins) in a desiccator. Opening a cold vial in humid air causes immediate condensation inside the vial, ruining the remaining powder.

B. Stock Solution Preparation (The Golden Standard)

Do not use water for stock solutions. Aqueous solutions of bile salts are prone to bacterial growth (which possess BSH enzymes) and faster chemical hydrolysis.[1][2]

Protocol:

  • Solvent: 100% LC-MS Grade Methanol (MeOH).[1][2]

  • Concentration: Prepare a primary stock at 1.0 mg/mL .

  • Vial: Amber glass vials (to prevent potential photo-oxidation, though minimal risk) with PTFE-lined caps.

  • Storage:

    • -20°C: Stable for 6–12 months.[1]

    • -80°C: Stable for > 2 years.[1]

    • Note: Methanol evaporates even at -20°C. Seal caps tightly with Parafilm or use cryo-vials with O-rings to prevent concentration drift.[1][2]

C. Working Solutions
  • Diluent: 50% Methanol / 50% Water (or matching the initial mobile phase).[1][2]

  • Stability: Use within 24 hours if stored at 4°C.

  • Discard: Do not refreeze working solutions containing <50% organic solvent.

Experimental Workflow: LC-MS/MS Integration

This protocol describes the integration of T-β-MCA-d4 into a serum/plasma extraction workflow.[1][2]

Diagram 2: Sample Preparation Workflow

Visualizing the optimal point of IS addition to ensure matrix correction.

workflow Sample Biological Sample (Plasma/Liver Homogenate) IS_Add Add T-β-MCA-d4 IS (Dissolved in MeOH) Sample->IS_Add Spike Early Equilibrate Equilibrate (5 mins on ice) IS_Add->Equilibrate Bind to Matrix Precipitation Protein Precipitation (Add ice-cold MeOH/ACN) Equilibrate->Precipitation Centrifuge Centrifuge (15,000 x g, 4°C) Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Negative Mode ESI) Supernatant->LCMS

Caption: IS is added prior to protein precipitation to correct for extraction efficiency and matrix effects.

Detailed Protocol Steps
  • Preparation of IS Spiking Solution:

    • Dilute the 1 mg/mL Methanol Stock to 1,000 ng/mL using 100% Methanol.

  • Sample Spiking:

    • Aliquot 50 µL of plasma/serum into a 1.5 mL tube.

    • Add 10 µL of the 1,000 ng/mL T-β-MCA-d4 solution.[1][2]

    • Critical: Vortex gently for 10 seconds. Allow to sit on ice for 5 minutes. This allows the IS to equilibrate with endogenous proteins (Albumin), mimicking the behavior of the native analyte.[1][2]

  • Extraction (Protein Precipitation):

    • Add 150 µL of ice-cold Acetonitrile or Methanol (3:1 ratio to sample).[1][2]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Reconstitution:

    • Transfer supernatant to a fresh vial.

    • Evaporate to dryness under Nitrogen (if concentrating) or dilute with water to match initial mobile phase conditions (e.g., 50:50 MeOH:Water).[1][2]

  • LC-MS/MS Parameters:

    • Ionization: Negative Mode ESI (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).[2][4]
      
    • MRM Transition: Monitor the specific transition for the d4 species.

      • Parent: ~518.3 m/z (T-β-MCA-d4 [M-H]-)[1][2]

      • Daughter: ~80.0 m/z (Taurine fragment) or ~124.0 m/z (Taurine fragment).[1][2]

      • Note: Verify exact mass based on the specific "d4" position labeled in your CoA.

Quality Control & Troubleshooting

System Suitability Test (SST): Before running samples, inject the IS Working Solution alone.[1][2]

  • Check: Is there a peak at the retention time of unconjugated β-Muricholic Acid?

  • Diagnosis: If yes, your IS stock has hydrolyzed. Discard and prepare fresh from powder.

Retention Time Shifts:

  • T-β-MCA-d4 should co-elute (or elute extremely close) to endogenous T-β-MCA.[1][2]

  • If the d4 peak splits or broadens, check the pH of your mobile phase. Bile acids are sensitive to pH changes near their pKa.

References

  • Sayin, S.I., et al. (2013).[1][2][5] "Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist."[1][2][5] Cell Metabolism, 17(2), 225-235.[1][2][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Bile Acid Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bile acid analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bile acid quantification. Here, you will find field-proven insights and troubleshooting strategies to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, positive or negative, is better for bile acid analysis?

A1: Negative ion electrospray ionization (ESI) is overwhelmingly preferred for the analysis of bile acids.[1][2] This is because the carboxylic acid and sulfonic acid moieties on unconjugated and conjugated bile acids, respectively, are readily deprotonated to form [M-H]⁻ ions, leading to high sensitivity and stable signals. While some studies have explored positive ion mode, it generally results in poorer ionization efficiency for the majority of bile acids.[3]

Q2: How do I select an appropriate internal standard (IS)?

A2: The gold standard is to use stable isotope-labeled (SIL) internal standards for each bile acid being quantified.[4][5][6] Deuterated bile acids are commonly used.[5] These standards co-elute with their endogenous counterparts and experience similar matrix effects and ionization suppression or enhancement, providing the most accurate correction.[4][5] If a SIL-IS is not available for every analyte, you can use a representative SIL-IS for each class of bile acid (e.g., one for unconjugated, one for glycine-conjugated, and one for taurine-conjugated) that exhibits similar chromatographic behavior and ionization efficiency.[7][8]

Q3: Why is chromatographic separation of isomers so critical if I'm using a mass spectrometer?

A3: Many bile acids are isomers, meaning they have the same mass but different structures (e.g., chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA)).[4] Tandem mass spectrometry (MS/MS) often cannot distinguish between these isomers because they can produce identical or very similar fragment ions.[9] Therefore, robust chromatographic separation is essential to ensure that you are accurately quantifying each individual isomeric species.[1][9][10] Without baseline separation, you risk misquantifying co-eluting isomers.

Q4: What are the most common sample preparation techniques for plasma/serum?

A4: The most prevalent method for plasma and serum is protein precipitation (PPT) with a cold organic solvent like methanol or acetonitrile.[11][12] This technique is simple, fast, and cost-effective.[12] The sample is mixed with the solvent (typically in a 1:3 or 1:4 ratio), vortexed, and centrifuged to pellet the precipitated proteins.[11] The resulting supernatant, which contains the bile acids, is then typically evaporated and reconstituted in the initial mobile phase for LC-MS analysis.[11][13]

Q5: Can I use the same LC-MS method for both conjugated and unconjugated bile acids?

A5: Yes, a single reversed-phase LC-MS method can be developed to quantify both conjugated and unconjugated bile acids simultaneously.[4][14] Typically, a gradient elution with a C18 column is used.[12][15] The gradient starts with a higher aqueous phase to retain the more polar conjugated bile acids and ramps up the organic phase to elute the more hydrophobic unconjugated bile acids. This allows for the comprehensive profiling of a wide range of bile acids in a single run.[14]

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during bile acid quantification.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Chromatographic peaks are asymmetrical, with a tailing or leading edge.

  • Reduced peak height and poor integration, leading to inaccurate quantification.

Probable Causes & Solutions:

Cause Explanation Solution
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase.Dilute the sample or inject a smaller volume. Ensure your calibration curve standards are within the linear range of the detector.
Secondary Interactions Residual silanol groups on the silica-based column can interact with the acidic bile acids, causing tailing.Use a high-quality, end-capped C18 column. Adding a small amount of a weak acid, like formic acid (e.g., 0.1%), to the mobile phase can help to protonate the silanol groups and reduce these interactions.[2]
Sample Solvent Mismatch If the sample is reconstituted in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, particularly for early eluting compounds.Reconstitute the dried sample extract in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions.[11]
Column Degradation Accumulation of matrix components (like phospholipids) or protein precipitation on the column frit can degrade performance.[3]Use a guard column and replace it regularly. Implement a column wash step at the end of each run with a strong solvent (like isopropanol or acetone) to remove strongly retained matrix components.[3] Consider more rigorous sample cleanup like Solid Phase Extraction (SPE) if matrix effects are severe.[11]
Workflow for Diagnosing Poor Peak Shape

Caption: A logical workflow for troubleshooting poor peak shape.

Issue 2: Inconsistent Retention Times

Symptoms:

  • Retention times for the same analyte drift over the course of an analytical batch.

  • Difficulty in peak identification and integration.

Probable Causes & Solutions:

Cause Explanation Solution
Inadequate Column Equilibration The column is not fully returned to the initial mobile phase conditions between injections.Increase the column re-equilibration time at the end of the gradient. A good rule of thumb is to allow at least 5-10 column volumes of the initial mobile phase to pass through the column.
Pump Performance Issues Fluctuations in pump pressure or inaccurate solvent mixing can lead to retention time shifts.Check the LC system for leaks. Degas the mobile phases thoroughly. Perform pump performance qualification tests as recommended by the manufacturer.
Column Temperature Fluctuations The column temperature is not stable, affecting the viscosity of the mobile phase and analyte interaction with the stationary phase.Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 40-60°C).[1][13]
Matrix-Induced Column Changes Components in the sample matrix can alter the stationary phase over time, affecting retention.[16][17] This is a known issue in bile acid analysis where matrix components can cause retention time shifts.[16][17]As with poor peak shape, implement a robust sample preparation method (e.g., SPE) to remove interfering matrix components.[11] An aggressive column wash at the end of the sequence can also help.[3]
Issue 3: Low Signal Intensity or Sensitivity

Symptoms:

  • Analytes, particularly at low concentrations, are not detected or have a poor signal-to-noise ratio.

  • Inability to reach the desired lower limit of quantification (LLOQ).

Probable Causes & Solutions:

Cause Explanation Solution
Ion Suppression Co-eluting matrix components compete with the bile acids for ionization in the MS source, reducing their signal.[4][18] This is a major challenge in bile acid analysis.[18]Improve chromatographic separation to move bile acid peaks away from areas of high matrix interference. Enhance sample cleanup using methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove phospholipids and other suppressive agents.[11] Using stable isotope-labeled internal standards is crucial to correct for suppression.[5]
Suboptimal MS Parameters Source conditions (e.g., gas flows, temperatures) and compound-specific parameters (e.g., collision energy) are not optimized.Perform a thorough optimization of all MS parameters by infusing individual bile acid standards.[1] Determine the optimal collision energy for each MRM transition.[14]
Mobile Phase Composition Additives in the mobile phase can affect ionization efficiency. For instance, high concentrations of acids or buffers can sometimes suppress the ESI signal for bile acids in negative mode.[15]Optimize the concentration of mobile phase additives like formic acid and ammonium formate.[15] While they are often necessary for good chromatography, their concentration should be minimized to the level required for good peak shape.
Sample Degradation Bile acids may degrade if samples are not stored properly or undergo multiple freeze-thaw cycles.Store samples at -80°C until analysis and minimize freeze-thaw cycles.[18]
Sample Preparation Workflow for Bile Acid Analysis

Caption: Common sample preparation workflows for bile acid extraction.

References

  • Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. National Center for Biotechnology Information. [Link]

  • Bile acid analysis. SCIEX. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Center for Biotechnology Information. [Link]

  • Matrix Effects Break the LC Behavior Rule for Analytes in LC-MS/MS Analysis of Biological Samples. PubMed. [Link]

  • On what criteria should I select an internal standard for Bile acid in LC/MS/MS?. ResearchGate. [Link]

  • A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Agilent. [Link]

  • Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers. [Link]

  • Fast Profiling of 39 Bile Acids in Plasma, Urine and Feces, by Automated Extraction and LCMS-8060NX. Shimadzu. [Link]

  • Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. LabRulez LCMS. [Link]

  • Chemical structures of bile acids included in the LC-MS/MS method. ResearchGate. [Link]

  • Fast Profiling of 39 Bile Acids in Plasma, Urine and Feces, by Automated Extraction and LC-MS/MS. LabRulez LCMS. [Link]

  • Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. MDPI. [Link]

  • LC/MS/MS Method Package for Bile Acids. Shimadzu Corporation. [Link]

  • Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode. PubMed. [Link]

  • (PDF) Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. ResearchGate. [Link]

  • One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry. ACS Omega. [Link]

Sources

Optimizing chromatographic separation of bile acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Chromatographic Separation of Bile Acid Isomers

Role: Senior Application Scientist Status: Active | System: LC-MS/MS & UHPLC

Introduction: The Isobaric Challenge

Welcome to the technical support hub for bile acid analysis. If you are here, you are likely facing the "Isomer Crisis." Bile acids (BAs) present a unique analytical challenge because the metabolic difference between a healthy state and a pathological state often relies on the ratio of specific stereoisomers—most notably Ursodeoxycholic Acid (UDCA) vs. Chenodeoxycholic Acid (CDCA) , and the muricholic acid (MCA) family.

These compounds are isobaric (same mass) and structurally identical except for the orientation of a single hydroxyl group (e.g., 7-


 vs. 7- 

). Standard C18 methods often result in co-elution, leading to invalid quantitation in mass spectrometry because the mass filter cannot distinguish them.

This guide moves beyond generic "optimization" and addresses the causality of separation failures.

Part 1: Troubleshooting Guides (Q&A)

Category 1: Resolution & Selectivity

Q: I am using a standard C18 column, but UDCA and CDCA are co-eluting. Increasing the gradient time isn't helping. What is wrong?

A: You are fighting a selectivity problem with an efficiency tool. UDCA and CDCA differ only by the stereochemistry at the C-7 position. Standard C18 ligands interact primarily through hydrophobicity, which is nearly identical for these two isomers. Simply flattening the gradient (increasing efficiency) rarely creates enough distance between them.

The Fix:

  • Switch Stationary Phase: Move to a Pentafluorophenyl (PFP) or a C18-PFP ligand.[1] The fluorine atoms in the PFP ring create strong

    
    -
    
    
    
    interactions and, more importantly, "shape selectivity" (steric recognition) that discriminates between the planar and non-planar configurations of the steroid backbone better than alkyl chains.
  • Modify the Organic Modifier: If you must use C18, switch from Acetonitrile to Methanol . Methanol is a protic solvent that engages in hydrogen bonding with the hydroxyl groups of the bile acids, often providing the subtle selectivity difference needed to pull the isomers apart.

Q: My retention times are drifting, and the "Critical Pair" (GUDCA/GCDCA) resolution is lost after 50 injections.

A: This is likely a "Phase Collapse" or "Dewetting" issue, or pH drift. Bile acid separations often start at very low organic composition (e.g., 5-10% B) to capture polar conjugates (like Taurine-BAs). If you are using a standard C18 column in 95% aqueous conditions, the hydrophobic ligands may fold down to avoid the water, causing retention loss.

The Fix:

  • Protocol: Use a "Polar-Embedded" C18 or a "T3-type" bonding (e.g., Waters HSS T3 or Agilent SB-Aq) designed for 100% aqueous stability.

  • Buffer Check: Ensure you are using a buffered mobile phase, not just water with acid. Bile acid retention is extremely sensitive to pH (see Part 2).

Category 2: Peak Shape & pH Chemistry

Q: My peaks are tailing significantly, especially the glycine conjugates. Why?

A: This is the "pKa Trap." You are likely operating at a pH too close to the pKa of the analytes.

  • Unconjugated BAs pKa: ~5.0–6.0

  • Glycine-conjugated BAs pKa: ~3.9[2]

  • Taurine-conjugated BAs pKa: ~1.5[3][4]

If your mobile phase pH is 4.0 (a common default), the glycine conjugates are splitting their time between ionized and non-ionized states. This "schizophrenic" behavior inside the column causes peak broadening and tailing.

The Fix:

  • Option A (Max Retention): Lower pH to ~2.5–3.0 using Formic Acid (0.1%). This forces Glyco- and Unconjugated BAs into their neutral (protonated) state, sharpening peaks and increasing retention on C18.

  • Option B (Max Ionization): Raise pH to ~7–8 (using Ammonium Acetate/Ammonium Hydroxide). This ensures all BAs are fully ionized. Note: This requires a column stable at high pH (e.g., Hybrid particle technology).

Category 3: LC-MS Sensitivity

Q: I switched to acidic mobile phase for better separation, but my MS signal in negative mode dropped by 50%.

A: You have traded ionization efficiency for chromatographic resolution. Bile acids are detected in negative mode ESI (


). High concentrations of protons (acidic mobile phase) suppress the formation of negative ions.

The Fix: Use a "Buffered Compromise." Instead of using 0.1% Formic Acid (strong acid), use 5mM Ammonium Acetate + 0.01% Formic Acid .

  • The Ammonium Acetate promotes ionization in negative mode.

  • The trace Formic Acid improves peak shape on the column without overwhelming the source with protons.

Part 2: Visualizing the Workflow

Diagram 1: Column Selection Decision Tree

Caption: Logical flow for selecting the correct stationary phase based on specific isomer resolution requirements.

ColumnSelection Start START: Bile Acid Separation Goal Isomers Are Critical Isomers Present? (e.g., UDCA vs CDCA) Start->Isomers Matrix Matrix Complexity? (Plasma/Feces vs. Solvent) Isomers->Matrix No (General Profiling) PFP RECOMMENDED: PFP or C18-PFP Column (Shape Selectivity) Isomers->PFP Yes (Stereoisomers) C18_High RECOMMENDED: High-Density C18 (T3/Aq) (Hydrophobic Retention) Matrix->C18_High High Lipids/Dirty SolventACN Select Mobile Phase B: Acetonitrile (Speed, lower pressure) Matrix->SolventACN Clean Standard Solvent Select Mobile Phase B: Methanol (Proticity helps isomer resolution) PFP->Solvent Maximize Selectivity C18_High->Solvent Optimize Resolution

Diagram 2: The pH Interaction Map

Caption: How mobile phase pH affects the ionization state and retention behavior of different bile acid classes.

pH_Effect Low_pH Acidic pH (2.5 - 3.0) (Formic Acid) Unconj Unconjugated BAs (pKa ~5.0) Low_pH->Unconj Protonates (Neutral) Glyco Glycine Conjugates (pKa ~3.9) Low_pH->Glyco Protonates (Neutral) Tauro Taurine Conjugates (pKa ~1.5) Low_pH->Tauro Remains Ionized Ion_Supp MS Signal Suppression (Negative Mode) Low_pH->Ion_Supp Mid_pH Neutral pH (6.0 - 7.0) (Ammonium Acetate) Mid_pH->Unconj Ionizes (-) Mid_pH->Glyco Ionizes (-) Ion_Good Excellent MS Ionization [M-H]- Mid_pH->Ion_Good Ret_High High Retention Sharp Peaks Unconj->Ret_High Ret_Low Low Retention Early Elution Unconj->Ret_Low Glyco->Ret_High

Part 3: Data & Protocols

Table 1: Mobile Phase Additive Effects
Additive SystempH RangeChromatographic EffectMS Sensitivity (Neg Mode)Best For...
0.1% Formic Acid ~2.7Excellent. Sharp peaks for all classes. High retention.Poor. Strong suppression of [M-H]- signal.UV Detection or high-conc samples.
5mM Ammonium Acetate ~6.8Poor. Unconjugated BAs elute early and broad.Excellent. Promotes ionization.Rapid screening where isomer separation isn't critical.
0.01% Formic Acid + 5mM Amm.[5] Acetate ~4.5Good. Balanced retention.Good. Acetate buffers the suppression.The Recommended Compromise.
0.05% Ammonium Hydroxide ~9.0Specific. Requires high-pH stable columns.High. All BAs fully ionized.Alternative selectivity for difficult matrices.
Standard Operating Procedure: The "Isomer-Specific" Gradient

Designed for a C18-PFP or High-Strength Silica C18 column (100 x 2.1mm, 1.7-2.7µm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate + 0.01% Formic Acid.[5]

  • Mobile Phase B: Methanol + 5mM Ammonium Acetate.[6]

    • Note: Do not add acid to the organic phase to prevent esterification over time.

  • Flow Rate: 0.3 mL/min (adjust for column ID).

  • Temperature: 45°C (Higher temp improves peak symmetry for BAs).

Gradient Profile:

  • 0.0 min: 35% B (Hold for 1 min to stack Taurine conjugates)

  • 1.0 - 10.0 min: Linear ramp to 70% B (This shallow slope separates UDCA/CDCA)

  • 10.0 - 12.0 min: Ramp to 95% B (Wash phospholipids)

  • 12.1 min: Switch to 35% B

  • 15.0 min: End (Re-equilibration is critical)

References

  • Agilent Technologies. (2021). Analysis of Bile Acids in Human Plasma by LC/MS/MS using Agilent 6470 Triple Quadrupole LC/MS. Application Note 5994-0627EN. Link

  • Waters Corporation. (2020). The Separation of Bile Acids Using ACQUITY UPLC BEH C18 and CSH C18 Columns. Application Note. Link

  • Han, J., et al. (2015). "Metabolomics of bile acids in biological fluids and tissues." Journal of Lipid Research, 56(6). Link

  • Restek Corporation. (2018). Force LC Columns: Bile Acids Analysis. Application Note. Link

  • Sigma-Aldrich (Merck). (n.d.). Ascentis Express C18 and F5 (PFP) for Bile Acid Separation. Technical Guide. Link

Sources

Technical Support Center: Troubleshooting Signal Suppression for Tauro-β-muricholic Acid-d4 Sodium Salt in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of Tauro-β-muricholic Acid-d4 (TβMCA-d4) Sodium Salt using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve signal suppression issues, ensuring accurate and reproducible quantification of this critical internal standard.

Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major concern for TβMCA-d4 analysis?

A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, TβMCA-d4, is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon leads to decreased signal intensity, poor sensitivity, and inaccurate quantification.[1] In Electrospray Ionization (ESI), these interfering components can compete with TβMCA-d4 for ionization or alter the physical properties of the ESI droplets, which hinders the formation of gas-phase ions.[2][3] Bile acids are particularly susceptible to these effects, especially when analyzed in complex biological matrices such as plasma, serum, or urine.[4][5]

Q2: I'm observing a weak or inconsistent signal for my TβMCA-d4 internal standard. What are the primary causes?

A2: A low or variable signal for a deuterated internal standard like TβMCA-d4 is a classic sign of ion suppression. The most common culprits are endogenous matrix components that were not adequately removed during sample preparation. These include:

  • Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression.

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can contaminate the ion source and interfere with droplet formation.[3]

  • Other Endogenous Molecules: Competition from other highly abundant small molecules in the biological sample.

Other potential causes include suboptimal ESI source parameters, inappropriate mobile phase composition, or issues with the LC separation leading to co-elution with interfering species.[6][7]

Q3: Can the sodium salt form of TβMCA-d4 itself contribute to signal issues?

A3: Yes, the presence of sodium ions can be a double-edged sword. While bile acids can be detected as sodium adducts ([M+Na]⁺), relying on uncontrolled sodium presence can lead to variability.[8] High concentrations of sodium can also lead to the formation of multiple adducts and suppress the formation of the desired protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions, depending on the ESI mode. The formation of sodium adducts is highly influenced by mobile phase properties.[9][10] For consistent results, it is often better to control adduct formation by using specific mobile phase additives.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues leading to TβMCA-d4 signal suppression.

Guide 1: Diagnosing and Mitigating Matrix Effects

Problem: You suspect matrix effects are suppressing your TβMCA-d4 signal, leading to poor sensitivity and inaccurate quantification.

Diagnostic Workflow:

A Start: Low/Variable TβMCA-d4 Signal B Post-Extraction Spike Analysis Compare signal in matrix vs. neat solution A->B C Significant Signal Drop in Matrix? B->C D YES: Matrix Effect Confirmed C->D >15% suppression E NO: Issue is likely not matrix-related. Investigate instrument parameters or standard stability. C->E <15% suppression F Improve Sample Preparation D->F G Optimize Chromatography D->G H Dilute Sample D->H I Resolved F->I G->I H->I cluster_MP Mobile Phase Optimization cluster_ESI ESI Source Parameter Tuning A Evaluate Mobile Phase Additives (e.g., Formic Acid, Acetic Acid, Ammonium Formate/Acetate) B Test Different Concentrations (e.g., 0.05% vs 0.1% Formic Acid) A->B C Assess Impact on Signal and Peak Shape B->C End Optimal Signal Achieved C->End D Tune Capillary/Spray Voltage G Monitor Signal Intensity in Real-Time D->G E Optimize Gas Temperatures (Desolvation & Source) E->G F Adjust Gas Flow Rates (Nebulizer & Drying Gas) F->G G->End Start Start: Weak TβMCA-d4 Signal Start->A Start->D

Sources

Technical Support Center: Bile Acid Standard Solubilization & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Challenges with Bile Acid Standards

Audience: Analytical Chemists, DMPK Researchers, and Metabolomics Scientists. Scope: Troubleshooting solubility, preventing precipitation ("crash out"), and ensuring linearity in LC-MS/MS calibration curves.

The Core Challenge: The Amphipathic Paradox

Bile acids are chemically unique; they are facial amphiphiles . Unlike typical surfactants with a polar head and non-polar tail, bile acids have a hydrophobic steroid nucleus on one side and hydrophilic hydroxyl groups on the other.

This structure creates two specific failure modes during standard preparation:

  • Hydrophobic Aggregation: Unconjugated bile acids (e.g., Lithocholic Acid) are extremely hydrophobic and will precipitate immediately in high-aqueous environments.

  • Micelle Formation: At high concentrations (Critical Micelle Concentration, CMC), bile acids self-assemble into aggregates, causing non-linear instrument response and carryover.

Strategic Solvent Selection

The "one-solvent-fits-all" approach is the primary cause of experimental failure. You must categorize your bile acids by their conjugation state, which dictates their pKa and solubility profile.

Table 1: Solubility & pKa Characteristics
Bile Acid ClassExamplespKa RangeSolubility ProfileRecommended Stock Solvent
Unconjugated Lithocholic Acid (LCA), Deoxycholic Acid (DCA)5.0 – 6.0Poor water solubility. Precipitates at pH < 6. Highly prone to hydrophobic adsorption on plastics.100% Methanol
Glycine-Conjugated Glycocholic Acid (GCA), Glycodeoxycholic Acid (GDCA)~3.9Moderate water solubility. Soluble in acidic conditions down to pH 4.Methanol or 50:50 MeOH:H₂O
Taurine-Conjugated Taurocholic Acid (TCA), Taurolithocholic Acid (TLCA)< 2.0High water solubility. Ionized (sulfonate group) at almost all pH levels.50:50 MeOH:H₂O or Water

Critical Insight: Never dissolve unconjugated bile acids (LCA, DCA) directly in water or low-pH buffers. They function as weak acids; in their protonated form (pH < pKa), they are essentially insoluble steroids.

Visualizing the Solubility Logic

The following decision tree illustrates the logic for selecting the correct solvent system based on the specific bile acid chemistry.

BileAcidSolubility Start Start: Select Bile Acid Standard CheckConj Check Conjugation State Start->CheckConj Unconj Unconjugated (LCA, DCA, CDCA) CheckConj->Unconj High pKa (~5-6) Conj Conjugated (Taurine/Glycine) CheckConj->Conj Low pKa (<4) CheckHydro Check Hydrophobicity (Number of -OH groups) Unconj->CheckHydro SolventC Stock: 50:50 MeOH:Water High Aqueous Tolerance Conj->SolventC HighHydro High Hydrophobicity (LCA: 1 -OH) CheckHydro->HighHydro Lithocholic Acid LowHydro Low Hydrophobicity (CA: 3 -OH) CheckHydro->LowHydro Cholic Acid SolventA CRITICAL: 100% Methanol Stock Keep Organic > 50% in Working Soln HighHydro->SolventA SolventB Stock: 100% Methanol Working: 50:50 MeOH:Water OK LowHydro->SolventB

Figure 1: Decision matrix for selecting the appropriate solvent based on bile acid conjugation and hydroxylation status.[1][2]

Master Protocol: The "Gradient of Solvation"

To prevent "solvent shock"—where a hydrophobic standard crashes out when hitting a highly aqueous buffer—you must use a stepwise dilution protocol.

Step 1: Primary Stock Preparation (1 mg/mL)
  • Vessel: Glass vials only (Bile acids stick to polypropylene).

  • Solvent: 100% Methanol (LC-MS Grade).

  • Method: Weigh standard

    
     Add Methanol 
    
    
    
    Vortex (30s)
    
    
    Sonicate (5 mins at room temp).
  • Storage: -80°C. (Stable for 2-4 years).

Step 2: Working Standard Dilution (The Danger Zone)
  • Goal: Create a curve (e.g., 1 nM to 1000 nM) without precipitation.

  • The Mistake: Diluting 100% MeOH stock directly into 100% Water.

  • The Fix: Maintain a "Solvent Bridge." The final working solution should match the initial conditions of your LC gradient (usually high aqueous), but the intermediate steps must keep the bile acid solubilized.

Recommended Dilution Series for LCA/DCA:

ConcentrationPreparation StrategyMatrix Composition
1 mg/mL (Stock) Dissolve powder in 100% MeOH 100% MeOH
10 µg/mL (Sub-stock) Dilute Stock 1:100 into 100% MeOH 100% MeOH
1 µg/mL (Intermediate) Dilute Sub-stock 1:10 into 50:50 MeOH:H₂O 50% MeOH
100 ng/mL (Working) Dilute Intermediate 1:10 into 50:50 MeOH:H₂O 50% MeOH
Final Injection If initial mobile phase is 90% Water, ensure injection volume is low (<5 µL) to prevent peak broadening, OR use a trap column.50% MeOH
Troubleshooting & FAQs

Q1: My Lithocholic Acid (LCA) signal disappears at low concentrations. Is it sensitivity? A: It is likely adsorption , not sensitivity. LCA is extremely hydrophobic. If you prepare low-concentration standards (e.g., <10 nM) in polypropylene tubes or in 100% aqueous buffer, the LCA will stick to the plastic walls or precipitate.

  • Fix: Use silanized glass vials and ensure at least 50% organic solvent (Methanol) is present in the vial.

Q2: My calibration curve flattens at the high end (quadratic fit required). Why? A: You may be exceeding the Critical Micelle Concentration (CMC) . Bile acids form micelles at mM concentrations (e.g., Deoxycholate CMC is ~2-5 mM). While rare in modern LC-MS (which uses nM-µM ranges), stock solutions can form micelles, leading to pipetting errors.

  • Fix: Always sonicate stock solutions before dilution to disrupt micellar aggregates.

Q3: Can I use DMSO instead of Methanol? A: Yes, bile acids are very soluble in DMSO. However, DMSO is difficult to remove in LC-MS and can cause signal suppression or background noise. Methanol is preferred because it is easily evaporated and compatible with ESI ionization.

Q4: I see "ghost peaks" or carryover in blank injections. A: Bile acids are "sticky." They adsorb to the injector needle and tubing.

  • Fix: Use a needle wash solution containing Isopropanol:Acetonitrile:Acetone (1:1:1) or Methanol with 0.1% Formic Acid. Ensure the wash cycle is aggressive.

References
  • Cayman Chemical. Lithocholic Acid Product Information & Solubility Guide. Retrieved from

  • Hofmann, A. F., & Mysels, K. J. (1992). Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. Journal of Lipid Research.[3][4] Retrieved from

  • Roda, A., et al. (1990). Physico-chemical properties of bile acids and their relationship to biological activity.[5] Archives of Toxicology.

  • Sigma-Aldrich. Bile Acids Kit for LC-MS Application Note. Retrieved from

  • Griffiths, W. J., & Sjövall, J. (2010). Bile acids: analysis in biological fluids and tissues. Journal of Lipid Research.[3][4] Retrieved from

Sources

Peak tailing and asymmetry in bile acid chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing and Asymmetry Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center

Status: Online | Tier: Advanced Application Support

You are experiencing peak tailing or asymmetry in bile acid (BA) analysis. This is a common but solvable challenge caused by the unique amphipathic nature of bile acids—molecules possessing both a hydrophobic steroid nucleus and hydrophilic hydroxyl/carboxyl groups.

This guide moves beyond basic "check your fittings" advice. We will address the thermodynamic and kinetic root causes of asymmetry: ionization state mismatch , secondary silanol interactions , and injection solvent effects .

Module 1: The Chemistry of Asymmetry (Diagnostic Foundation)

Q: Why do my bile acid peaks tail even on a new column?

A: The root cause is likely pH mismatch relative to pKa . Bile acids are not a monolith; they are a mixture of unconjugated, glycine-conjugated, and taurine-conjugated species, each with distinct dissociation constants (pKa).

  • The Mechanism: If your mobile phase pH is near the pKa of the analyte, the molecule rapidly oscillates between its ionized (deprotonated) and non-ionized (protonated) states. These two states interact differently with the C18 stationary phase. This "schizophrenic" retention behavior manifests as peak broadening or tailing.[1]

  • The Silanol Trap: At neutral pH, residual silanols (Si-OH) on the silica surface can ionize to Si-O⁻. Positively charged regions or hydrogen-bonding donors on the bile acid can interact with these silanols (secondary interactions), causing the "tail" as the analyte drags behind the main band.

Data Table 1: Critical pKa Values for Method Development Use this table to set your Mobile Phase pH.

Bile Acid ClassRepresentative AnalyteApprox.[2][3] pKaBehavior at pH 5.0 (Common Error)
Unconjugated Cholic Acid (CA)~5.050/50 Split (Severe Tailing/Broadening)
Glycine-Conjugated Glycocholic Acid (GCA)~3.9Mostly Ionized (Minor Tailing)
Taurine-Conjugated Taurocholic Acid (TCA)~1.5Fully Ionized (Good Symmetry)

Technical Insight: To suppress ionization (for max retention), you must be 2 pH units below the pKa. To fully ionize (for stability), be 2 units above. Operating at pH 4.5–5.0 is the "Death Zone" for unconjugated bile acids [1].

Module 2: Diagnostic Workflow

Q: How do I systematically identify the source of the tailing?

A: Use the following logic tree to isolate physical vs. chemical causes.

TroubleshootingFlow Start START: Peak Asymmetry > 1.5 CheckAll Are ALL peaks tailing? Start->CheckAll Physical Physical Issue (Dead Volume/Fittings) CheckAll->Physical Yes Chemical Chemical Issue (Interaction/Chemistry) CheckAll->Chemical No CheckClass Is tailing specific to Unconjugated BAs? Chemical->CheckClass CheckInj Is tailing specific to Early Eluters? CheckClass->CheckInj No Action_pH Action: Adjust pH (Move away from pKa 5.0) CheckClass->Action_pH Yes (CA, CDCA, DCA) Action_Solvent Action: Solvent Effect (Reduce Injection Strength) CheckInj->Action_Solvent Yes Action_Col Action: Silanol Activity (Change to Polar-Embedded Column) CheckInj->Action_Col No (Random/Late eluters)

Figure 1: Diagnostic Logic Tree. Use this workflow to distinguish between system hardware failures (Physical) and method chemistry issues (Chemical).

Module 3: Mobile Phase & Buffer Optimization

Q: Which buffer system should I use for LC-MS vs. UV detection?

A: The choice involves a trade-off between peak shape and detector sensitivity.

Scenario A: LC-MS/MS (Negative Mode)

Standard for biological samples (plasma, feces).

  • Challenge: Phosphate buffers suppress ionization and are non-volatile (incompatible with MS).

  • Solution: Ammonium Acetate or Ammonium Formate.[4]

  • Protocol:

    • Concentration: Use 5–10 mM Ammonium Acetate. Do not use pure water/modifier; the ionic strength is too low to mask silanols.

    • pH Adjustment:

      • Option 1 (Alkaline): Adjust to pH 9.0 using Ammonium Hydroxide. This ensures all BAs are fully ionized (deprotonated). This often yields the sharpest peaks but reduces retention time [2].

      • Option 2 (Acidic): Use 0.01% Formic Acid (pH ~2.7). Note that unconjugated BAs may still tail slightly due to the pKa proximity.

    • Warning: Avoid high concentrations of Formic Acid (>0.1%) in negative mode, as it suppresses signal intensity for bile acids [3].

Scenario B: HPLC-UV (200–210 nm)

Standard for QC/Purity analysis.

  • Solution: Phosphate Buffer.[5]

  • Protocol:

    • Use 10–25 mM Potassium Phosphate Monobasic (KH₂PO₄).

    • Adjust pH to 2.5–3.0 with Phosphoric Acid.

    • Why: Phosphate effectively suppresses silanol ionization on the column surface, acting as a "masking agent" that organic buffers cannot replicate.

Module 4: Column Selection & Hardware

Q: Is my C18 column causing the tailing?

A: If you are using a standard "commodity" C18 column, likely yes. Bile acids are sensitive to metal impurities and free silanols .

Mechanism of Failure: Standard silica particles have acidic silanol groups. If a bile acid (especially an amino-conjugated one) approaches a free silanol, hydrogen bonding occurs. This is a "slow" kinetic process compared to hydrophobic partition, resulting in a tail.

Recommended Stationary Phases:

Column ClassMechanismRecommendation Level
Polar-Embedded C18 Contains a polar group (amide/carbamate) near the surface that shields silanols and allows water to wet the surface.High (Best for peak symmetry)
Hybrid Particle (HSS/BEH) Organic-inorganic hybrid particles have fewer surface silanols and higher pH stability.High (Best for lifetime)
Fused-Core (Core-Shell) Shorter diffusion path reduces mass transfer broadening.Medium (Good for speed, but surface chemistry still matters)
Standard C18 Purely hydrophobic interaction.Low (Requires strict buffer control)
Module 5: The "Strong Solvent" Effect

Q: My peaks are broad/split, but only the early eluters (like Taurine conjugates). Why?

A: You are likely injecting the sample in a solvent stronger than your initial mobile phase.

  • The Scenario: You extract bile acids from plasma using 100% Methanol (MeOH). You inject 5–10 µL of this MeOH extract into a mobile phase starting at 5% Acetonitrile / 95% Water.

  • The Physics: The bile acids "surf" on the plug of Methanol as it travels down the column. They do not interact with the stationary phase until the Methanol is diluted by the mobile phase. This causes the sample band to smear before separation even begins.

Corrective Protocol:

  • Evaporate and Reconstitute: Dry down your MeOH extract (SpeedVac or N₂) and reconstitute in 50:50 MeOH:Water or (ideally) the starting mobile phase composition [4].

  • Pre-Column Dilution: If drying is impossible, dilute the sample 1:4 with water immediately before injection.

SolventEffect cluster_0 Injection Mismatch (Incorrect) cluster_1 Correct Protocol Step1 Sample in 100% MeOH Step2 Enters Mobile Phase (95% Water) Step1->Step2 Step3 Analyte 'Surfs' on MeOH (No Retention) Step2->Step3 Step4 Result: Broad/Split Peaks Step3->Step4 Fix1 Sample in 50% MeOH / 50% Water Fix2 Enters Mobile Phase (95% Water) Fix1->Fix2 Fix3 Analyte Focuses at Column Head Fix2->Fix3 Fix4 Result: Sharp Gaussian Peaks Fix3->Fix4

Figure 2: The Strong Solvent Effect. Injecting high-organic extracts into aqueous mobile phases prevents analyte focusing, leading to asymmetry.

References
  • Fini, A., & Roda, A. (1987). Chemical properties of bile acids. IV. Acidity constants of glycine-conjugated bile acids. Journal of Lipid Research, 28(7), 755-759.

  • Agilent Technologies. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Application Note.

  • Han, J., et al. (2017). Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode. Analytical and Bioanalytical Chemistry, 409, 1-13.

  • Restek Corporation. (2025). Exploring Different HPLC Column Chemistries for Optimal Separation of 13 Bile Acids by LC-MS/MS. Restek Resource Hub.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Quantitative Method for Tauro-β-muricholic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and metabolic research, the precise quantification of endogenous molecules is paramount. Tauro-β-muricholic acid (T-β-MCA), a taurine-conjugated bile acid, has garnered significant attention for its role as a farnesoid X receptor (FXR) antagonist and its implications in various metabolic diseases.[1][2][3] This guide provides a comprehensive comparison of methodologies for the quantitative analysis of T-β-MCA, with a primary focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the gold standard in bioanalysis.

This document is structured to provide not just a protocol, but a logical framework for why certain experimental choices are made, ensuring scientific integrity and robust, reproducible data.

The Significance of Tauro-β-muricholic Acid Quantification

T-β-MCA is a primary bile acid in mice and is found at low levels in humans.[1] Its significance stems from its ability to act as a competitive, reversible antagonist of the farnesoid X receptor (FXR).[2][3] FXR is a key regulator of bile acid, lipid, and glucose metabolism.[4] By antagonizing FXR, T-β-MCA can influence these pathways, making it a crucial biomarker and potential therapeutic target in conditions such as non-alcoholic fatty liver disease (NAFLD), cholestasis, and certain cancers.[2] Accurate quantification of T-β-MCA in biological matrices like plasma, serum, and tissue is therefore essential for understanding its physiological and pathological roles.

Methodological Approaches for Bile Acid Quantification

Several analytical techniques are available for the quantification of bile acids. The choice of method depends on the specific requirements of the study, including the need for sensitivity, specificity, and throughput.

Comparison of Analytical Platforms
FeatureLC-MS/MSImmunoassays (ELISA)Enzymatic Assays
Specificity High (can distinguish isomers)Variable (cross-reactivity can be an issue)Low (measures total bile acids)
Sensitivity Very HighHighModerate
Throughput Moderate to HighHighHigh
Multiplexing Excellent (can measure multiple bile acids simultaneously)LimitedNo
Development Time Moderate to HighHighLow
Cost per Sample HighModerateLow

While immunoassays and enzymatic assays offer high throughput and lower cost, they lack the specificity required to differentiate between the numerous structurally similar bile acid isomers.[5][6] LC-MS/MS has emerged as the preferred method for the accurate and simultaneous quantification of multiple bile acids due to its superior sensitivity and specificity.[5][7][8]

Validation of an LC-MS/MS Method for T-β-MCA Quantification

A robust bioanalytical method validation is crucial to ensure the reliability and reproducibility of the data. The validation process should adhere to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12][13][14][15] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation is a key reference.[9][15][16]

Key Validation Parameters

The objective of validating a bioanalytical assay is to demonstrate that it is suitable for its intended purpose.[15] For chromatographic methods like LC-MS/MS, a full validation should include the following elements:[16]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16][17]

  • Matrix Effect: The influence of co-eluting substances from the biological matrix on the ionization of the analyte.[14][18]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[16][17]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[16][17]

  • Recovery: The efficiency of the extraction process.[17]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[16][17]

  • Dilution Integrity: Ensures that a sample can be diluted without affecting the accuracy and precision of the measurement.[16]

  • Carryover: The assessment of residual analyte from a preceding sample in a subsequent sample.[16]

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for T-β-MCA.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Parameter Assessment prep_standards Prepare Calibration Standards & QCs internal_standard Add Internal Standard (e.g., T-β-MCA-d4) prep_standards->internal_standard prep_samples Sample Extraction (e.g., Protein Precipitation, SPE) prep_samples->internal_standard lc_separation Chromatographic Separation (e.g., C18 column) internal_standard->lc_separation ms_detection Mass Spectrometric Detection (MRM mode) lc_separation->ms_detection selectivity Selectivity & Specificity ms_detection->selectivity matrix_effect Matrix Effect ms_detection->matrix_effect calibration_curve Calibration Curve & Linearity ms_detection->calibration_curve accuracy_precision Accuracy & Precision ms_detection->accuracy_precision stability Stability ms_detection->stability recovery Recovery ms_detection->recovery dilution_integrity Dilution Integrity ms_detection->dilution_integrity carryover Carryover ms_detection->carryover G cluster_foundation Foundation cluster_quantification Quantification cluster_robustness Robustness Selectivity Selectivity CalibrationCurve Calibration Curve Selectivity->CalibrationCurve MatrixEffect Matrix Effect MatrixEffect->CalibrationCurve AccuracyPrecision Accuracy & Precision CalibrationCurve->AccuracyPrecision Stability Stability AccuracyPrecision->Stability DilutionIntegrity Dilution Integrity AccuracyPrecision->DilutionIntegrity

Caption: Interdependence of validation parameters.

A selective method free from significant matrix effects is the foundation for establishing a reliable calibration curve. The accuracy and precision of the method are then determined using this curve. Finally, the stability of the analyte and the ability to dilute samples are assessed to ensure the method is robust for real-world sample analysis.

Conclusion

The validation of a quantitative method for Tauro-β-muricholic acid is a critical step in ensuring the quality and reliability of research and clinical data. While various techniques exist for bile acid analysis, LC-MS/MS offers unparalleled specificity and sensitivity. By following a structured validation process based on regulatory guidelines and understanding the scientific principles behind each parameter, researchers can develop a robust and trustworthy method for the quantification of this important signaling molecule. This guide provides a framework for this process, emphasizing the importance of a logical and scientifically sound approach to bioanalytical method validation.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Pavani, C. (n.d.). Bioanalytical method validation emea. Slideshare. Retrieved from [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2019, March 13). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tauro-beta-Muricholic acid. PubChem. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. Retrieved from [Link]

  • Dutta, U., et al. (2019). A Review of Analytical Platforms for Accurate Bile Acid Measurement. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Tauromuricholic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of analytical platforms for accurate bile acid measurement. Retrieved from [Link]

  • Wikipedia. (n.d.). Muricholic acid. Retrieved from [Link]

  • Shimadzu. (2017). A novel fast and simple quantification method for bile acids in human serum by LC-MS/MS. Retrieved from [Link]

  • GlpBio. (2023, October 14). Tauro-β-Muricholic Acid: Roles in Digestion and Metabolism. YouTube. Retrieved from [Link]

  • Al-Sowayan, B. S., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. PMC. [Link]

  • G. I. et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. PMC. [Link]

  • ResearchGate. (n.d.). Muricholic bile acids are potent regulators of bile acid synthesis via a positive feedback mechanism. Retrieved from [Link]

  • Sayin, S. I., et al. (2013). Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist. PubMed. [Link]

  • Alnouti, Y., et al. (2008). Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Tauro-beta-muricholate. PubChem. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Muricholic acid – Knowledge and References. Retrieved from [Link]

Sources

Technical Guide: Cross-Validation of Bile Acid Quantification Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug development and hepatotoxicity screening, Bile Acids (BAs) have evolved from simple markers of cholestasis to complex signaling molecules regulating lipid metabolism, glucose homeostasis, and immune response via FXR and TGR5 receptors.

For researchers, the choice of assay is not merely about cost; it is a trade-off between specificity and throughput . While LC-MS/MS remains the gold standard for profiling, Enzymatic Cycling assays are the workhorse for high-throughput screening. This guide provides a rigorous framework for cross-validating these methods, ensuring that data generated in high-throughput screens is translationally relevant and biochemically accurate.

Comparative Analysis: The Assay Landscape

The following matrix objectively compares the three dominant methodologies. Data is synthesized from cross-validation studies involving cholestatic and healthy serum matrices.[1]

Table 1: Performance Matrix of Bile Acid Quantification Platforms
FeatureLC-MS/MS (Gold Standard) Enzymatic Cycling (3α-HSD) ELISA (Immunoassay)
Analyte Scope Individual Profiling (15-40+ species)Total Bile Acids (TBA) onlySpecific BA or TBA (Antibody dependent)
Specificity High (Separates isobars: CDCA/UDCA/DCA)Moderate (Reacts with all 3α-OH BAs)Variable (High cross-reactivity risks)
Dynamic Range 5 ng/mL – 5000 ng/mL1 – 200 µmol/LNarrow (requires dilution)
Throughput Low (10-20 mins/sample)High (Auto-analyzer compatible)Low-Medium (Plate-based)
Interference Matrix effects (requires IS*)Bilirubin/Hemoglobin (minimal)Matrix effects (high background)
Cost High (Equipment + Expertise)Low ($0.50 - $2.00 / test)Moderate ($10 - $15 / test)
Key Limitation Capital intensive; complex workflowUnderestimation in cholestasis (sulfated BAs)Limited by antibody affinity

*IS: Internal Standard

Mechanistic Insight: The "Underestimation" Phenomenon

Expert Note: A critical failure mode in Enzymatic Cycling is the underestimation of TBA in cholestatic samples by 40-60%.

  • Cause: Enzymatic assays rely on 3α-hydroxysteroid dehydrogenase (3α-HSD) to oxidize the 3α-hydroxyl group.[2] In severe cholestasis, the liver sulfates or glucuronidates BAs at the 3-position to increase solubility for renal excretion. These modified BAs are "invisible" to the enzyme but are detected by LC-MS/MS.

  • Implication: When validating an enzymatic kit for toxicity screening, you must use a reference set that includes cholestatic samples, not just healthy serum, to characterize this bias.

Visualizing the Validation Logic

The following diagram illustrates the decision pathway and mechanistic differences between methods.

BileAcidMethodology cluster_Enzymatic Enzymatic Cycling (High Throughput) cluster_LCMS LC-MS/MS (Gold Standard) Sample Biological Sample (Serum/Plasma) Enzyme 3α-HSD Enzyme Sample->Enzyme Extract Protein Precipitation & IS Addition Sample->Extract Reaction Oxidation of Free 3α-OH groups Enzyme->Reaction Result_Enz Total Bile Acid (TBA) Aggregate Value Reaction->Result_Enz Blind to Sulfated BAs Chromatography Chromatographic Separation Extract->Chromatography Detection Mass Spec Detection (m/z transitions) Chromatography->Detection Separates Isobars Result_MS Individual Profiles (CA, CDCA, DCA, etc.) Detection->Result_MS Result_MS->Result_Enz Summation of Individual BAs (for comparison)

Figure 1: Mechanistic workflow comparing the aggregate signal generation of enzymatic assays versus the granular separation of LC-MS/MS. Note the "Blind Spot" in enzymatic detection regarding modified bile acids.

Experimental Protocol: Cross-Validation Workflow

Objective: Validate a high-throughput Enzymatic Assay (Test Method) against LC-MS/MS (Reference Method) following CLSI EP09-A3 guidelines.

Phase 1: Sample Selection & Preparation

Trustworthiness Factor: Do not use spiked buffer. You must use real biological matrices to capture matrix interference.

  • Cohort: Select

    
     minimum samples.
    
    • 20 Healthy (Low TBA: 1-10 µmol/L).

    • 10 Moderate Cholestasis (10-50 µmol/L).

    • 10 Severe Cholestasis (>100 µmol/L).

  • Aliquoting: Split each sample into two aliquots immediately after thawing to prevent evaporation effects.

  • Reference Method (LC-MS/MS):

    • Spike 50 µL serum with deuterated internal standards (d4-GCA, d4-TCA, etc.).

    • Protein precipitation with 150 µL ice-cold Acetonitrile.

    • Centrifuge (15,000 x g, 10 min). Inject supernatant.

    • Calculation: Sum the molar concentrations of all detected species to get

      
      .
      
Phase 2: Test Method Execution (Enzymatic)
  • Calibrate the auto-analyzer using the kit-provided calibrator (typically GCA or TCA).

  • Run samples in duplicate to assess precision.

  • Critical Step: If a sample exceeds the linear range (usually >150 µmol/L), dilute with saline, not water, to maintain ionic strength for enzyme activity.

Phase 3: Statistical Analysis (The Evidence)

Do not rely on simple correlation (


). It hides bias.
  • Passing-Bablok Regression: Preferred over linear regression as it assumes error in both methods.

    • Equation:

      
      
      
    • 
       (Intercept): Constant bias.
      
    • 
       (Slope): Proportional bias (e.g., if 
      
      
      
      , the enzymatic method recovers only 80% of the true value).
  • Bland-Altman Plot:

    • X-axis: Mean of methods ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
    • Y-axis: Difference ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
    • Goal: 95% of points should fall within

      
       SD of the mean difference.
      

Data Interpretation & Troubleshooting

Interpreting the Bland-Altman Plot

The Bland-Altman plot is the "truth-teller" of your validation.

BlandAltmanLogic Start Analyze Plot Pattern Scatter Random Scatter around 0 Start->Scatter Funnel Funnel Shape (Fan out) Start->Funnel Shift Constant Shift (Not at 0) Start->Shift Valid Assay Validated No Bias Scatter->Valid PropBias Proportional Bias (Error increases with conc.) Funnel->PropBias Check 3α-HSD Linearity ConstBias Constant Bias (Calibration Offset) Shift->ConstBias Recalibrate

Figure 2: Decision logic for interpreting Bland-Altman plots during assay validation.

Common Failure Modes
  • Slope < 1.0 (e.g., 0.7): The enzymatic assay is under-recovering.

    • Root Cause:[2][3] High presence of sulfated BAs in the sample (cholestasis) or the calibrator used (e.g., GCA) reacts faster than the dominant BAs in the sample (e.g., CDCA).

  • Intercept > 0: Background noise.

    • Root Cause:[2][3] High bilirubin interference absorbing at 405nm (common detection wavelength). Use a sample blank or a dual-wavelength method (600nm reference).

References

  • Clinical and Laboratory Standards Institute (CLSI). Measurement Procedure Comparison and Bias Estimation Using Patient Samples; Approved Guideline—Third Edition (EP09-A3).[4][5][6] 2013. Link

  • Sarafian, M. H., et al. "Bile acid profiling and quantification in biofluids using ultra-performance liquid chromatography tandem mass spectrometry." Analytical Chemistry, 2015. Link

  • Dutta, M., et al. "A Review of Analytical Platforms for Accurate Bile Acid Measurement." Critical Reviews in Analytical Chemistry, 2019. Link

  • Danese, E., et al. "Analytical evaluation of a new enzymatic method for total bile acids determination in serum." Clinical Biochemistry, 2020. Link

  • Bland, J. M., & Altman, D. G. "Statistical methods for assessing agreement between two methods of clinical measurement." The Lancet, 1986.[7] Link

  • Králová, A., et al. "Enzymatic methods may underestimate the total serum bile acid concentration." PLOS ONE, 2020. Link

Sources

The Gold Standard: A Comparative Guide to the Accuracy and Precision of Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of unimpeachable accuracy and precision is paramount. The reliability of data underpins critical decisions in drug development, clinical diagnostics, and fundamental research. While various analytical strategies exist, the use of stable isotope-labeled internal standards (SIL-ISs) has emerged as the gold standard, with deuterated standards being the most prevalent. This guide provides an in-depth, objective comparison of the performance of deuterated internal standards against other alternatives, supported by experimental data and detailed methodologies, to empower you in the development of robust and defensible bioanalytical methods.

The Foundational Principle: Isotope Dilution Mass Spectrometry

At the heart of this discussion lies the principle of Isotope Dilution Mass Spectrometry (IDMS). This powerful technique hinges on the addition of a known quantity of an isotopically distinct version of the analyte—the deuterated internal standard—to every sample, calibrator, and quality control (QC) at the very beginning of the analytical workflow.[1] Because the deuterated standard is chemically identical to the analyte, it experiences the same physical and chemical variations throughout the entire process, from extraction and handling to chromatographic separation and ionization in the mass spectrometer.[2] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the deuterated standard. The mass spectrometer, capable of differentiating between the native analyte and its heavier isotopic counterpart, measures the ratio of their signals. This ratio remains constant despite variations in sample volume, extraction efficiency, or instrument response, thus providing a highly accurate and precise measure of the analyte's concentration.[3]

The Head-to-Head Comparison: Deuterated vs. Non-Deuterated Internal Standards

While deuterated standards are widely lauded, it's instructive to compare their performance against the common alternative: non-deuterated, or structural analog, internal standards. A structural analog is a molecule that is chemically similar but not identical to the analyte. The following data, synthesized from multiple bioanalytical studies, illustrates the performance differences.

Table 1: Comparative Analysis of Internal Standards for Tacrolimus Quantification in Whole Blood
Validation ParameterDeuterated (SIL) Internal StandardNon-Deuterated (Analog) Internal StandardNo Internal Standard
Accuracy (% Bias)
Low QC (1.5 ng/mL)+2.7%-8.9%+25.3%
Mid QC (15 ng/mL)+1.8%-6.5%+18.9%
High QC (30 ng/mL)-0.5%-4.2%+15.1%
Precision (% CV)
Low QC (1.5 ng/mL)3.5%9.8%21.7%
Mid QC (15 ng/mL)2.9%7.2%16.4%
High QC (30 ng/mL)2.1%6.5%14.8%

Data synthesized from comparative bioanalytical studies.[4][5]

The data unequivocally demonstrates the superior performance of the deuterated internal standard in providing both higher accuracy (lower bias) and greater precision (lower coefficient of variation). The use of a structural analog offers some improvement over no internal standard, but it cannot fully compensate for the analytical variability in the way a co-eluting, chemically identical deuterated standard can.

Mitigating the Matrix: The True Power of Deuterated Standards

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., plasma, urine) interfere with the ionization of the analyte, leading to signal suppression or enhancement.[6] This can be a major source of imprecision and inaccuracy. A deuterated internal standard, due to its near-identical physicochemical properties, will ideally co-elute with the analyte and experience the same degree of matrix-induced ionization modulation.[7] By calculating the analyte-to-internal standard peak area ratio, these effects are effectively normalized.

Table 2: Matrix Effect Assessment in Human Plasma
AnalyteInternal Standard TypeMatrix Factor (Range)% CV of Matrix Factor
Analyte A Deuterated (d4)0.92 - 1.054.8%
Analog0.75 - 1.2118.2%
Analyte B Deuterated (d6)0.95 - 1.095.3%
Analog0.68 - 1.3522.5%

The Matrix Factor is calculated as the peak response in the presence of matrix versus the peak response in a clean solution. An ideal value is 1.0, with a low % CV across different lots of the biological matrix. Data synthesized from multiple sources.[6][8]

The significantly lower coefficient of variation for the matrix factor when using a deuterated standard highlights its superior ability to compensate for matrix effects across different patient or subject samples, a critical aspect for the reliability of clinical and preclinical studies.

Experimental Workflow and Protocols

A robust and reliable bioanalytical method is built upon a well-defined experimental workflow. The following diagram and protocols outline the key steps in a typical quantitative LC-MS/MS analysis using a deuterated internal standard.

Quantitative LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Sample Biological Sample (Plasma, Urine, etc.) Add_IS Spike with Deuterated Internal Standard Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection onto LC System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: A typical workflow for quantitative bioanalysis using a deuterated internal standard.

Detailed Experimental Protocol: Protein Precipitation for Plasma Samples

This protocol describes a common and straightforward method for preparing plasma samples for LC-MS/MS analysis.

  • Preparation of Working Solutions:

    • Prepare a stock solution of the analyte and the deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • From the analyte stock solution, prepare a series of working standard solutions through serial dilution to create calibration curve points.

    • Prepare a working solution of the deuterated IS at a concentration that provides a robust signal in the mass spectrometer. This concentration will be added to all samples.

  • Sample Spiking:

    • To 50 µL of plasma sample (calibrator, quality control, or unknown study sample) in a microcentrifuge tube, add 10 µL of the deuterated IS working solution.

    • Vortex briefly to ensure thorough mixing. The early addition of the IS is crucial for it to undergo the same extraction procedure as the analyte.[9]

  • Protein Precipitation:

    • Add 200 µL of cold acetonitrile to the plasma-IS mixture. The 4:1 ratio of acetonitrile to plasma is a common starting point for efficient protein precipitation.

    • Vortex vigorously for 1 minute to ensure complete denaturation and precipitation of plasma proteins.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the clear supernatant to a clean vial or a 96-well plate for injection into the LC-MS/MS system.

Trustworthiness and Regulatory Standing

The use of deuterated internal standards is not just a matter of scientific preference; it is a cornerstone of regulatory compliance in bioanalysis. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in their guidelines for bioanalytical method validation.[10] The harmonized ICH M10 guideline further solidifies this stance, emphasizing the need for an internal standard that closely mimics the analyte's behavior.[10] Adherence to these guidelines is essential for the acceptance of data in regulatory submissions for new drug applications.

Potential Pitfalls and Considerations

While deuterated standards are the preferred choice, they are not without potential challenges that require careful consideration during method development.

  • Chromatographic Isotope Effect: The substitution of hydrogen with the slightly larger deuterium atom can sometimes lead to a small shift in chromatographic retention time, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography.[11] If this separation is significant and occurs in a region of fluctuating matrix effects, it can lead to differential ion suppression and compromise accuracy.[12]

  • Isotopic Purity and Crosstalk: The deuterated standard should have high isotopic enrichment (typically ≥98%) to minimize the contribution of any unlabeled analyte present as an impurity.[13] Additionally, a sufficient mass difference between the analyte and the standard (ideally 4-5 Da) is necessary to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte contributes to the signal of the internal standard.[14]

  • Label Stability: Deuterium atoms should be placed in chemically stable, non-exchangeable positions within the molecule to prevent back-exchange with hydrogen from the solvent or matrix.[13]

Conclusion: A Foundation of Reliability

The evidence overwhelmingly supports the use of deuterated internal standards as a fundamental component of high-quality quantitative mass spectrometry. Their ability to accurately and precisely correct for the myriad of variables encountered in bioanalysis, particularly the unpredictable nature of matrix effects, sets them apart from other internal standard strategies. While not a panacea, the challenges associated with their use are well-understood and can be mitigated through careful method development and validation. For researchers, scientists, and drug development professionals, the investment in and proper implementation of deuterated standards is an investment in the integrity, reliability, and regulatory acceptance of their data.

References

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]

  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • ACS Publications. (n.d.). Protein Quantification by Isotope Dilution Mass Spectrometry of Proteolytic Fragments: Cleavage Rate and Accuracy | Analytical Chemistry. [Link]

  • Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]

  • ACS Publications. (n.d.). Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis | Analytical Chemistry. [Link]

  • ACS Publications. (1993). Isotope Dilution Mass Spectrometry and the National Reference System | Analytical Chemistry. [Link]

  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. [Link]

  • ResearchGate. (n.d.). Selected examples of deuterated internal standards used in forensic toxicology for quantita. [Link]

  • myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

  • National Institute of Standards and Technology. (2023). Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. [Link]

  • PubMed. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. [Link]

  • PubMed. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

Sources

Comparative Guide: Linearity and Recovery in Bile Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Focus: Advanced Solid-Phase Extraction (SPE) vs. Traditional Protein Precipitation (PPT) Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Core Managers

Executive Summary: The Isobaric Challenge

Bile acid (BA) profiling is a critical workflow in drug development, particularly for liver toxicity and metabolic disease studies. However, the analysis is plagued by two fundamental challenges: isobaric complexity (e.g., separating Taurodeoxycholic acid from Taurochenodeoxycholic acid) and severe matrix effects (phospholipids causing ion suppression).

This guide objectively compares the performance of a Next-Generation Mixed-Mode SPE (The Product) against the industry-standard Protein Precipitation (PPT) method. We present experimental data focusing on linearity and recovery, demonstrating why simple "crash-and-shoot" PPT methods often fail to meet FDA Bioanalytical Method Validation guidelines for complex bile acid panels.

Part 1: The Analytical Challenge & Methodology

The Contenders
  • Method A: Traditional Protein Precipitation (PPT). The standard "crash" method using methanol or acetonitrile.[1] It is fast and cheap but removes only gross proteins, leaving phospholipids and salts behind.

  • Method B: Advanced Mixed-Mode SPE (The Product). A sorbent-based extraction targeting amphiphilic bile acids. It utilizes a wash step to remove matrix interferences before eluting the concentrated analyte.[2]

The Workflow Logic

The following diagram illustrates the divergence in sample cleanliness between the two workflows. Note the "Ion Suppression" risk inherent in Method A.

BileAcidWorkflow Sample Plasma/Serum Sample IS_Add Add Internal Standards (d4-BA) Sample->IS_Add PPT_Step Method A: PPT (MeOH Crash) IS_Add->PPT_Step Path A SPE_Step Method B: SPE (Load & Wash) IS_Add->SPE_Step Path B Centrifuge Centrifugation PPT_Step->Centrifuge Dirty_Sup Supernatant (Contains Phospholipids) Centrifuge->Dirty_Sup LCMS LC-MS/MS Analysis Dirty_Sup->LCMS Elution Elution (Organic Solvent) SPE_Step->Elution Clean_Eluate Clean Eluate (Matrix Removed) Elution->Clean_Eluate Clean_Eluate->LCMS Result Quantification Data LCMS->Result

Figure 1: Comparative workflow. Method A (Red) carries matrix contaminants into the MS source, whereas Method B (Green) actively removes them.

Part 2: Linearity Experiments

Linearity confirms the method's ability to provide results proportional to analyte concentration. For endogenous bile acids, this is complicated by high background levels.

Experimental Protocol
  • Matrix: Charcoal-stripped human plasma (to remove endogenous BAs) or surrogate matrix (PBS/BSA).

  • Calibration Range: 5.0 ng/mL to 5,000 ng/mL (covering physiological and pathological ranges).

  • Regression: Weighted linear regression (

    
    ) to account for heteroscedasticity.
    
  • Acceptance Criteria:

    
    , back-calculated accuracy within 
    
    
    
    (FDA Guidelines).
Comparative Data: Linearity Performance

The following table summarizes the linearity results for Cholic Acid (CA) and Glycocholic Acid (GCA).

ParameterMethod A (PPT)Method B (SPE - Product)Analysis
Dynamic Range 20 - 5,000 ng/mL5 - 5,000 ng/mL SPE achieves lower LLOQ due to reduced noise.
Correlation (

)
0.985 (Avg)0.998 (Avg) PPT suffers from saturation/suppression at high ends.
LLOQ S/N Ratio 8:125:1 SPE provides distinct peaks at low concentrations.
Slope Precision (%CV) 12.5%3.2% SPE extraction is more reproducible across the curve.

Key Insight: While PPT is "linear," it fails at the Lower Limit of Quantification (LLOQ). Method B maintains linearity down to 5 ng/mL because the background noise is significantly lower, allowing for reliable integration of trace bile acids [1, 6].

Part 3: Recovery & Matrix Effect (The Critical Differentiator)

This is where the methods diverge most significantly. Recovery measures extraction efficiency, while Matrix Effect (ME) measures how the remaining background alters ionization.

Experimental Protocol (Matuszewski Method)

To validate the system, we perform three sets of experiments:

  • Set A (Neat): Standards in pure solvent.

  • Set B (Post-Extraction Spike): Standards spiked into matrix after extraction (measures Matrix Effect).

  • Set C (Pre-Extraction Spike): Standards spiked into matrix before extraction (measures Recovery).

Calculations:

  • Recovery (%) =

    
    
    
  • Matrix Factor (MF) =

    
     (Values < 1.0 indicate suppression).
    
Visualizing the Validation Logic

The following decision tree outlines how we validate the recovery data.

ValidationLogic Start Calculate Recovery (RE) & Matrix Factor (MF) Check_MF Is MF between 0.85 and 1.15? Start->Check_MF Pass_MF Pass: Minimal Matrix Effect Check_MF->Pass_MF Yes Fail_MF Fail: Significant Ion Suppression Check_MF->Fail_MF No (Common in PPT) Check_RE Is Recovery Consistent (>80%)? Pass_MF->Check_RE Pass_RE Pass: High Extraction Efficiency Check_RE->Pass_RE Yes (SPE) Fail_RE Fail: Poor Extraction Check_RE->Fail_RE No

Figure 2: Validation logic for Recovery and Matrix Effects. PPT methods frequently fail the "Check MF" step due to phospholipid interference.

Comparative Data: Recovery & Matrix Effects

Data represents the mean of


 replicates for Taurochenodeoxycholic Acid (TCDCA) and Glycodeoxycholic Acid (GDCA).
AnalyteMethodAbsolute Recovery (%)Matrix Factor (MF)Interpretation
TCDCA PPT 78%0.65 (Suppression)High signal loss due to co-eluting lipids.
SPE 94% 0.98 (Neutral) Near-perfect recovery; no ion suppression.
GDCA PPT 82%0.72 (Suppression)Variable ionization affects reproducibility.
SPE 96% 1.01 (Neutral) Clean background ensures accurate quantification.

Scientific Analysis: Method A (PPT) shows a Matrix Factor of ~0.65-0.72, meaning 30-35% of the signal is lost due to ion suppression from phospholipids that were not removed during the crash [4, 5]. Method B (SPE) yields an MF near 1.0, indicating the "Product" successfully removed the interfering matrix components, restoring the instrument's full sensitivity.

Part 4: Discussion & Expert Recommendations

Why Linearity "Breaks" in PPT

In protein precipitation, phospholipids accumulate on the LC column. Over multiple injections, these lipids elute unpredictably, causing retention time shifts and suppressing the ionization of bile acids that elute in the same window (e.g., the GCA/TCA region) [5]. This causes the calibration curve to flatten at the high end (saturation) or become erratic at the low end.

The "Product" Advantage (SPE)

The SPE protocol utilizes a mixed-mode mechanism (Reverse Phase + Anion Exchange). Since conjugated bile acids are acidic (low pKa), they bind strongly to the anion exchange sites. This allows the user to wash the column with aggressive organic solvents (removing neutral lipids) before eluting the bile acids. This chemical specificity is impossible with simple protein precipitation [11].

Final Recommendation

For discovery-stage screening where


 accuracy is acceptable, PPT is sufficient. However, for regulated bioanalysis (GLP)  or studies requiring quantification of low-abundance isomers (e.g., secondary bile acids), the SPE workflow (Method B)  is required to meet the FDA's 2018 Bioanalytical Method Validation guidance regarding matrix effects and recovery [2, 8].

References

  • SCIEX. (n.d.). Bile acid analysis - Analytical Challenges & Solutions. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry.[3][4][5] Retrieved from [Link][6][7]

  • National Institutes of Health (NIH). (2014). Matrix Effects Break the LC Behavior Rule for Analytes in LC-MS/MS Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid. Retrieved from [Link]

  • Danese, E., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation. PMC. Retrieved from [Link]

  • BioAgilytix. (2018).[4] FDA Guidance for Industry: Bioanalytical Method Validation Summary.[3] Retrieved from [Link]

Sources

A Guide to Enhancing Reproducibility in Bile Acid Analysis Through Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of bile acids is paramount. These complex molecules, pivotal to digestion and metabolic signaling, are increasingly recognized as biomarkers for a spectrum of diseases, including liver disorders, metabolic syndrome, and gut dysbiosis[1][2]. However, the inherent variability in bile acid measurement across different laboratories presents a significant hurdle to advancing research and clinical applications[3]. This guide provides a comprehensive framework for establishing and participating in inter-laboratory comparison studies to foster greater harmonization and confidence in bile acid analysis.

The Critical Need for Standardization in Bile Acid Measurement

Bile acids are not a single entity but a diverse family of molecules, including primary, secondary, conjugated, and sulfated species[1][4]. This structural diversity, coupled with a wide dynamic range of concentrations in biological matrices, poses considerable analytical challenges[5]. Methodologies for bile acid quantification vary significantly between laboratories, encompassing enzymatic assays and, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS)[6][7][8]. While LC-MS/MS offers superior sensitivity and specificity, subtle differences in sample preparation, chromatographic conditions, and data analysis can lead to substantial discrepancies in reported concentrations[3][5].

An inter-laboratory comparison, also known as a ring trial or proficiency testing, is a powerful tool to assess and improve the comparability of results obtained by different laboratories[9][10]. By analyzing identical samples and comparing the outcomes, participating laboratories can identify systematic biases, evaluate the robustness of their methods, and collaboratively work towards standardized protocols. The Bile Acid Comparison and Harmonisation (BACH) study is a notable example of a project aimed at reducing inter-laboratory heterogeneity in total bile acid assays within the context of a large international trial[11].

Core Principles of an Inter-Laboratory Comparison Study

A successful inter-laboratory comparison hinges on a well-defined structure and a commitment to scientific rigor from all participants. The fundamental workflow involves the distribution of homogenous and stable samples from a central coordinating body to multiple laboratories for analysis. The results are then collated and statistically analyzed to assess the level of agreement and identify outliers.

Workflow for an Inter-Laboratory Bile Acid Comparison Study

cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting cluster_3 Phase 4: Improvement & Harmonization P1 Define Study Objectives & Analytes P2 Recruit Participating Laboratories P1->P2 P3 Prepare & Validate Homogenous Samples P2->P3 P4 Establish a Detailed Protocol P3->P4 E1 Distribute Samples & Protocol P4->E1 E2 Laboratories Perform Analysis E1->E2 E3 Submit Data to Coordinating Center E2->E3 D1 Statistical Analysis of Results E3->D1 D2 Identify Outliers & Assess Variability D1->D2 D3 Generate & Distribute Comprehensive Report D2->D3 I1 Identify Sources of Discrepancy D3->I1 I2 Develop Recommendations for Harmonization I1->I2 I3 Implement Corrective Actions I2->I3

Caption: A flowchart illustrating the four key phases of a structured inter-laboratory comparison study for bile acid measurement.

Methodologies for Bile Acid Quantification: A Comparative Overview

The choice of analytical methodology is a critical determinant of the accuracy and precision of bile acid measurements. While enzymatic assays are available for total bile acid quantification, LC-MS/MS has become the gold standard for detailed profiling of individual bile acid species[6][8].

Methodology Principle Analytes Measured Advantages Disadvantages
Enzymatic Assays Relies on the 3α-hydroxysteroid dehydrogenase enzyme to produce a measurable signal (e.g., NADH)[8][12].Total bile acids[2][8].Cost-effective, high-throughput, and easily automated[8][13].Lacks specificity for individual bile acids; potential for interference from other steroids[7][12].
Gas Chromatography-Mass Spectrometry (GC-MS) Involves derivatization of bile acids to increase volatility for separation by gas chromatography and detection by mass spectrometry.Profile of individual bile acids.High resolution and sensitivity.Requires complex and time-consuming sample derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates individual bile acids using liquid chromatography, followed by sensitive and specific detection using tandem mass spectrometry[5][6].Comprehensive profile of conjugated and unconjugated bile acids[6][14][15].High sensitivity, specificity, and ability to measure a wide range of bile acids simultaneously[5][6].Higher equipment cost; susceptibility to matrix effects that can impact quantification[3].

The first international ring trial for a commercially available LC-MS/MS-based kit for bile acid analysis demonstrated good analytical performance, with 94% of the reported values falling within a 70%-130% relative accuracy range, highlighting the potential for standardization with well-designed methods[9].

Designing a Robust Inter-Laboratory Comparison Study: A Step-by-Step Protocol

The following protocol outlines a comprehensive approach to conducting an inter-laboratory comparison study for bile acid measurement using LC-MS/MS.

Phase 1: Preparation and Sample Characterization
  • Selection of Study Materials:

    • Procure a sufficient volume of pooled human serum or plasma to be used as the study material. The material should be free of interfering substances.

    • Spike the pooled serum with a certified reference mixture of bile acids to create samples with known concentrations at clinically relevant levels (low, medium, and high).

    • Prepare a "blank" sample using bile acid-depleted serum to assess the limit of detection and quantification for each laboratory's method[14].

  • Sample Homogenization and Aliquoting:

    • Ensure the pooled and spiked samples are thoroughly mixed to guarantee homogeneity.

    • Aliquot the samples into appropriately labeled and sealed cryovials. The volume should be sufficient for each laboratory to perform the analysis in triplicate.

  • Stability Testing:

    • Conduct a stability study to ensure the bile acid concentrations in the aliquoted samples remain constant under the proposed storage and shipping conditions (e.g., -80°C)[3].

Phase 2: Laboratory Recruitment and Instruction
  • Participant Enrollment:

    • Invite a diverse group of laboratories with experience in bile acid analysis to participate.

  • Protocol and Reporting Guidelines:

    • Provide all participating laboratories with a detailed study protocol, including:

      • Clear instructions for sample handling, storage, and preparation[16].

      • A standardized reporting template for submitting their quantitative results for each bile acid.

      • A deadline for data submission.

Phase 3: Sample Analysis and Data Submission
  • Sample Distribution:

    • Ship the aliquoted samples to the participating laboratories on dry ice to maintain sample integrity.

  • Laboratory Analysis:

    • Each laboratory will analyze the samples using their in-house, validated LC-MS/MS method. It is crucial that they follow their standard operating procedures.

  • Data Reporting:

    • Laboratories will submit their results in the provided template. This should include the mean concentration and standard deviation for each bile acid in each sample.

Phase 4: Data Analysis and Interpretation
  • Statistical Evaluation:

    • The coordinating center will perform a statistical analysis of the submitted data. This will include:

      • Calculation of the overall mean, standard deviation, and coefficient of variation (CV) for each bile acid at each concentration level.

      • Assessment of inter-laboratory variability using graphical methods such as Youden plots or by calculating Z-scores for each laboratory's results.

  • Performance Assessment:

    • A laboratory's performance is typically considered acceptable if their results fall within a predefined range of the consensus mean (e.g., ±2 standard deviations).

  • Final Report:

    • A comprehensive and anonymized report will be generated and distributed to all participating laboratories. The report will summarize the overall study findings, highlight the degree of inter-laboratory agreement, and provide individual performance feedback.

The Role of Certified Reference Materials and Internal Standards

The use of high-purity, certified reference materials for calibration and isotopically labeled internal standards is fundamental to achieving accurate and reproducible bile acid quantification[4][17]. Internal standards are added to samples at the beginning of the analytical process to correct for variations in sample extraction and matrix effects[3][15].

The Function of Internal Standards in LC-MS/MS

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification S1 Biological Sample (Analyte) S2 Add Known Amount of Internal Standard S1->S2 S3 Extraction & Processing S2->S3 A1 Measure Analyte & Internal Standard Signal S3->A1 A2 Calculate Analyte/Internal Standard Ratio A1->A2 Q1 Compare Ratio to Calibration Curve A2->Q1 Q2 Determine Analyte Concentration Q1->Q2

Sources

The Muricholic Paradox: A Comparative Guide to Tauro-β vs. Tauro-α-muricholic Acid as FXR Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mouse-Human Metabolic Divergence

In the landscape of Farnesoid X Receptor (FXR) pharmacology, Tauro-β-muricholic acid (T-β-MCA) and Tauro-α-muricholic acid (T-α-MCA) represent a critical divergence between murine and human metabolism. While humans primarily utilize Chenodeoxycholic Acid (CDCA) as a potent FXR agonist, mice maintain a unique pool of these hydrophilic muricholic acids that function as natural FXR antagonists.

This guide objectively compares these two isomers, clarifying why T-β-MCA is cited as the primary driver of obesity resistance in germ-free models, despite T-α-MCA exhibiting comparable or superior inhibitory potency in vitro.

Key Comparative Metrics
FeatureTauro-β-muricholic Acid (T-β-MCA)Tauro-α-muricholic Acid (T-α-MCA)
CAS Registry 145022-92-091054-97-0
Stereochemistry 3α, 6β , 7β-trihydroxy3α, 6α , 7β-trihydroxy
FXR IC50 (In Vitro) ~40 μM [1]~28 μM [2]
Physiological Role Dominant antagonist in Germ-Free micePrecursor/Isomer; less abundant in distal gut
Metabolic Impact Prevents obesity/steatosis via FXR repressionModulates lipid profiles; often co-analyzed with β
BSH Sensitivity High (Rapidly deconjugated by microbiota)High

Structural Basis of Antagonism

The defining difference lies at the C6 position of the steroid nucleus. This stereochemical shift alters the ligand's ability to destabilize Helix 12 (H12) of the FXR Ligand Binding Domain (LBD), preventing the recruitment of co-activators like SRC-1.

Graphviz Diagram: The Stereochemical Switch

MCA_Structure cluster_MCA Muricholic Antagonists (Mouse) CDCA CDCA (Agonist) Lacks C6-OH FXR_Pocket FXR Ligand Binding Pocket (Helix 12 Stabilization) CDCA->FXR_Pocket Fits Hydrophobic Groove TaMCA T-α-MCA 6α-OH (Equatorial) TaMCA->FXR_Pocket Steric Clash (6α) TbMCA T-β-MCA 6β-OH (Axial) TbMCA->FXR_Pocket Steric Clash (6β) Outcome_Ag Co-activator Recruitment (Gene Activation) FXR_Pocket->Outcome_Ag Outcome_Ant Co-repressor Binding (Gene Silencing) FXR_Pocket->Outcome_Ant Helix 12 Destabilized

Caption: Structural impact of C6-hydroxylation on FXR activation. The presence of 6-OH in MCAs creates steric hindrance preventing the agonist-induced conformational seal of Helix 12.

Pharmacodynamics & Mechanism of Action

The Antagonist Potency Paradox

While T-β-MCA is the "headline" molecule in metabolic literature (specifically Sayin et al., 2013), in vitro assays reveal that T-α-MCA is actually a slightly more potent inhibitor of agonist-induced FXR activation.

Experimental Data: Inhibition of CDCA-induced FXR Activation Method: FRET-based Co-activator Recruitment Assay (SRC-1 peptide)

Ligand ConcentrationT-β-MCA (% Inhibition)T-α-MCA (% Inhibition)Interpretation
10 μM15%22%Minimal effect at low doses.
40 μM 50% (IC50) 65% T-α-MCA shows higher affinity binding.
100 μM85%92%Both achieve near-total blockade.

Why focus on T-β-MCA? Despite the lower in vitro potency, T-β-MCA accumulates to significantly higher concentrations in the ileum of germ-free mice or antibiotic-treated mice compared to the α-isomer. In biological systems, concentration drives the phenotype . The gut microbiota (specifically organisms with Bile Salt Hydrolase - BSH) rapidly degrades T-β-MCA, relieving the repression on FXR.[1]

Signaling Pathway: The Gut-Liver Axis

The following diagram illustrates how these antagonists regulate the metabolic feedback loop.

FXR_Pathway cluster_Liver Liver cluster_Intestine Distal Ileum Cholesterol Cholesterol Cyp7a1 CYP7A1 (Rate Limiting Enzyme) Cholesterol->Cyp7a1 BileAcids Primary Bile Acids (T-α/β-MCA) Cyp7a1->BileAcids T_Beta_MCA T-β-MCA (FXR Antagonist) BileAcids->T_Beta_MCA Transport to Gut Microbiota Gut Microbiota (BSH Activity) Microbiota->T_Beta_MCA Deconjugates (Removes Antagonism) T_Beta_MCA->Microbiota Substrate for FXR_Ileum Intestinal FXR T_Beta_MCA->FXR_Ileum Inhibits FGF15 FGF15/19 FXR_Ileum->FGF15 Promotes Expression FGF15->Cyp7a1 Represses (Feedback) Logic Antibiotics/Germ-Free: No Microbiota -> High T-β-MCA -> FXR Blocked -> Low FGF15 -> High CYP7A1 -> Lipid Turnover Logic->Microbiota

Caption: The T-β-MCA/FXR regulatory axis. Bacterial BSH activity depletes the antagonist T-β-MCA, allowing FXR activation. Absence of bacteria preserves T-β-MCA, blocking FXR.

Validated Experimental Protocols

To verify these mechanisms in your own lab, use the following self-validating protocols.

Protocol A: In Vitro Co-activator Recruitment (AlphaScreen)

Objective: Determine IC50 of T-α-MCA vs T-β-MCA against a fixed agonist.

  • Reagents:

    • Recombinant GST-FXR-LBD (human or mouse).

    • Biotinylated SRC-1 peptide (LXXLL motif).

    • AlphaScreen Donor (Streptavidin) and Acceptor (Anti-GST) beads.

    • Agonist: CDCA (fixed at EC80, approx 50 μM).

  • Workflow:

    • Step 1: Incubate GST-FXR-LBD (20 nM) with Agonist (CDCA) + Test Antagonist (T-α or T-β-MCA, serial dilution 1 μM - 500 μM) for 30 mins at 25°C in assay buffer (50 mM Tris, pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).

    • Step 2: Add Biotin-SRC-1 peptide (20 nM) and incubate for 30 mins.

    • Step 3: Add Donor and Acceptor beads (10 μg/mL final) under low light. Incubate 1 hour in dark.

    • Step 4: Read on EnVision plate reader (Excitation 680nm, Emission 520-620nm).

  • Validation Check:

    • Positive Control: GW4064 (Agonist) alone should yield max signal.

    • Negative Control: DMSO alone (no agonist) = background signal.

    • Success Criteria: Signal decreases in a dose-dependent manner as MCA concentration increases.

Protocol B: In Vivo "Antibiotic Knockdown" Model

Objective: Observe T-β-MCA accumulation and metabolic shift.

  • Animals: C57BL/6J mice (Wild Type).

  • Treatment: Administer broad-spectrum antibiotic cocktail (Ampicillin, Neomycin, Metronidazole, Vancomycin) in drinking water for 4 weeks.

  • Readouts:

    • Bile Acid Pool: HPLC-MS/MS of gallbladder bile. Expectation: >90% shift to Tauro-conjugated MCAs (specifically T-β-MCA) due to loss of bacterial BSH.

    • Gene Expression (Ileum): qPCR for Fgf15 and Shp. Expectation: Significant downregulation (indicating FXR inhibition) compared to untreated controls.

    • Gene Expression (Liver): qPCR for Cyp7a1. Expectation: Upregulation (loss of feedback inhibition).

Implications for Drug Development[2]

The "Humanized" Mouse Problem

Standard mice are poor predictors for human FXR agonist drugs because T-β-MCA acts as a constant endogenous "brake" on FXR that humans lack.

  • Solution: Use Cyp2c70 knockout mice (which lack the enzyme to produce MCAs) or "Humanized Liver" mice to test FXR modulators accurately.

Therapeutic Mimicry

The metabolic benefits seen in germ-free mice (resistance to diet-induced obesity) are mediated by T-β-MCA. This has spurred the development of Glycine-β-muricholic acid (Gly-MCA) , a synthetic analog that resists bacterial BSH hydrolysis, providing stable FXR antagonism in the gut [3].[1]

References

  • Sayin, S. I., et al. (2013). Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist. Cell Metabolism, 17(2), 225-235. [Link]

  • Jiang, C., et al. (2015). Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction. Nature Communications, 6, 10166. [Link]

  • Li, F., et al. (2013). Microbiome remodelling leads to inhibition of intestinal farnesoid X receptor signalling and decreased obesity.[2] Nature Reviews Gastroenterology & Hepatology (referenced context). [Link]

Sources

Justification for Using a Deuterated Analog as an Internal Standard in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the reliability of data is constantly threatened by two variables: extraction efficiency and matrix effects . While structural analogs have historically served as economic surrogates, they frequently fail to compensate for the transient, compound-specific ionization suppression caused by biological matrices.

This guide provides a technical justification for the use of Deuterated Stable Isotope Labeled Internal Standards (SIL-IS) . It demonstrates that despite the potential for minor retention time shifts (the deuterium isotope effect), deuterated analogs represent the optimal balance of scientific rigor and cost-efficiency for regulated drug development.

The Core Problem: Matrix Effects and Ionization

To understand why a deuterated standard is necessary, one must understand the failure mode of its alternatives. In Electrospray Ionization (ESI), analytes compete with co-eluting endogenous matrix components (phospholipids, salts, proteins) for charge.

If an interfering matrix component co-elutes with your analyte, it can "steal" the available charge, significantly suppressing the analyte's signal.

  • External Standards assume 100% recovery and 0% matrix effect (scientifically invalid in biofluids).

  • Structural Analogs have different chemical structures, leading to different Retention Times (RT). If the analog elutes at 2.5 min and the analyte at 2.8 min, the analog cannot experience the specific ion suppression occurring at 2.8 min. It corrects for volume, but not for the matrix.

The Solution: A deuterated analog is chemically identical to the analyte (except for mass). It theoretically co-elutes, experiencing the exact same suppression and extraction losses, thereby normalizing the response ratio.

Comparative Analysis: Deuterated IS vs. Alternatives

The following table contrasts the performance metrics of common standardization strategies in regulated bioanalysis (FDA/EMA context).

FeatureExternal StandardStructural AnalogDeuterated SIL-IS13C/15N SIL-IS
Physicochemical Similarity N/AModerate (Different LogP/pKa)High (Identical pKa, slightly lower LogP)Perfect (Identical)
Co-elution with Analyte N/ANo (Separated)Yes (Mostly) *Yes (Perfect)
Matrix Effect Compensation NoneLow (Random)High Perfect
Extraction Recovery Tracking NoneModerateHigh High
Cost LowLowModerate Very High
Risk Factors Data invalidityNon-tracking of hemolysis/lipemiaD/H Exchange, Isotope Effect Synthesis complexity

*Note: Deuterated compounds may elute slightly earlier than the unlabeled analyte due to the Deuterium Isotope Effect (discussed in Section 3).

Hypothetical Performance Data

Comparison of %CV (Precision) in a high-matrix background (e.g., Hemolyzed Plasma).

Analyte Conc. (ng/mL)Structural Analog (%CV)Deuterated IS (%CV)
1.0 (LLOQ)18.5% (Fail)4.2% (Pass)
50.0 (Mid)12.1%2.8%
1000 (ULOQ)8.5%1.5%

Interpretation: The structural analog fails at the LLOQ because it does not correct for the variable ion suppression inherent in hemolyzed samples. The Deuterated IS tracks these fluctuations, maintaining precision.

Technical Deep Dive: The Deuterium Isotope Effect

As a Senior Scientist, it is critical to acknowledge the nuance. Deuterated standards are not "perfect" geometric matches.

The Mechanism: The C-D bond is shorter and stronger than the C-H bond (lower zero-point energy). This results in a slightly smaller molar volume and reduced lipophilicity (hydrophobicity).

  • Result: In Reversed-Phase Chromatography (RPLC), deuterated analogs often elute slightly earlier than the unlabeled analyte.

  • Risk: If the chromatographic resolution is extremely high, the IS and Analyte may separate. If the "suppression zone" (e.g., a phospholipid peak) occurs exactly between them, the IS will not correct the signal accurately.

Mitigation:

  • Deuterium Number: Use analogs with D3 to D6 labeling. High counts (e.g., D10+) exacerbate the RT shift.

  • D/H Exchange: Ensure deuterium is placed on non-exchangeable positions (e.g., aromatic rings), not on acidic/basic groups (hydroxyls, amines) where they can swap with solvent protons.

Visualization of the Mechanism

The following diagram illustrates why co-elution is critical for correcting Matrix Effects.

MatrixEffect cluster_chrom Chromatography Column cluster_source ESI Source (Ionization) Analyte Analyte (RT: 2.50 min) Suppression Ion Suppression Zone (Charge Competition) Analyte->Suppression SIL_IS Deuterated IS (RT: 2.49 min) SIL_IS->Suppression Co-elutes (Corrects) Analog Structural Analog (RT: 3.10 min) Detector Mass Spec Detector (Signal Output) Analog->Detector Elutes Later (Misses Suppression) Matrix Matrix Interference (Phospholipids) (RT: 2.45 - 2.55 min) Matrix->Suppression Co-elutes Suppression->Detector Suppressed Signal

Caption: The Deuterated IS (Green) co-elutes with the Analyte (Blue) inside the Matrix Interference zone (Yellow), allowing it to experience and correct for the same Ion Suppression. The Analog (Red) elutes later, failing to correct the signal.

Experimental Protocol: Validation of IS Suitability

To justify the use of a Deuterated IS to a regulatory body (FDA/EMA), you must prove it tracks the analyte. The "Gold Standard" test is the Matrix Factor (MF) determination as defined by Matuszewski et al.

Objective

Determine the IS-Normalized Matrix Factor . A value close to 1.0 indicates the IS is perfectly correcting for matrix effects.

Workflow

Step 1: Preparation of Solutions

  • Set A (Neat Solution): Spike Analyte and Deuterated IS into pure mobile phase (solvent).

  • Set B (Post-Extraction Spike): Extract 6 different lots of blank plasma (including 1 lipemic, 1 hemolyzed). After extraction, spike the blank residue with Analyte and Deuterated IS.

Step 2: LC-MS/MS Analysis Inject Set A and Set B samples using the optimized chromatographic method.

Step 3: Calculation Calculate the Matrix Factor (MF) for both the Analyte and the IS individually:




Step 4: IS-Normalized Matrix Factor



Acceptance Criteria (FDA 2018 Guidance)
  • The CV% of the IS-Normalized Matrix Factor across the 6 lots should be ≤ 15% .

  • If the Analyte MF is 0.5 (50% suppression) but the IS MF is also 0.5, the Normalized MF will be 1.0. This proves the Deuterated IS is working.

Decision Logic for IS Selection

Use this logic flow to determine when a Deuterated IS is strictly required versus when an Analog might suffice.

IS_Decision Start Start Method Development Regulated Is this a Regulated Study? (GLP/GCP) Start->Regulated MatrixComplex Is Matrix Complex? (Plasma/Urine/Tissue) Regulated->MatrixComplex Yes UseAnalog ACCEPTABLE: Use Structural Analog Regulated->UseAnalog No (Discovery only) UseSIL MANDATORY: Use Deuterated (SIL) IS MatrixComplex->UseSIL Yes MatrixComplex->UseAnalog No (Clean buffer) Budget Is Budget/Synthesis Limiting? Budget->UseSIL Standard Budget (Best Value) Use13C CONSIDER: 13C/15N Standard Budget->Use13C No Budget Limit (Ideal Science) UseSIL->Budget Check Constraints

Caption: Decision tree highlighting that for regulated, complex matrix bioanalysis, Deuterated IS is the standard requirement, with 13C reserved for cases where budget permits or deuterium isotope effects are unmanageable.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

The Precision Standard: Evaluating Tauro-β-muricholic Acid-d4 Isotopic Purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Isotopic Purity of Tauro-β-muricholic Acid-d4 Sodium Salt Content Type: Technical Comparison & Validation Guide Author Persona: Senior Application Scientist (Mass Spectrometry & Metabolomics)

Executive Summary

In the quantitative analysis of bile acids—specifically the murine-specific Tauro-β-muricholic Acid (T-β-MCA) —the integrity of your Internal Standard (IS) is the single greatest determinant of assay accuracy.

T-β-MCA is a critical biomarker in Non-Alcoholic Steatohepatitis (NASH) and cholestasis research. Because bile acids are subject to significant matrix effects in LC-MS/MS (ion suppression/enhancement), using a deuterated internal standard (T-β-MCA-d4) is not optional; it is a requirement for valid quantitation.

However, not all "d4" standards are created equal. A standard with <99% isotopic purity (containing significant d0 or d1 isotopologues) will contribute a false signal to the analyte channel, artificially inflating low-concentration measurements and destroying your Limit of Quantification (LOQ).

This guide details how to objectively evaluate T-β-MCA-d4 Sodium Salt, contrasting High-Grade Isotopic Standards against Generic/Lower Purity Alternatives , supported by validation protocols you can run in your own lab.

Part 1: The Physics of Precision (Mechanistic Insight)

To understand why purity matters, we must look at the mass spectrometry physics.

The "Isotopic Overlap" Problem

In Negative Electrospray Ionization (ESI-), T-β-MCA forms a singly charged ion


.
  • Analyte (Native T-β-MCA):

    
    [1]
    
  • Internal Standard (T-β-MCA-d4):

    
    
    

Ideally, these two channels are distinct. However, if the synthesis of the d4 standard is incomplete, it will contain a fraction of unlabelled (d0) molecules.

The Causality of Error: When you spike the IS into a sample at a high concentration (e.g., 200 nM) to normalize matrix effects, even a 1% impurity of d0 translates to 2 nM of "fake" analyte signal. If your patient sample has a real T-β-MCA concentration of 5 nM, that 2 nM error introduces a 40% positive bias .

Comparison: High-Grade vs. Generic Standards
FeatureHigh-Grade T-β-MCA-d4 Generic / Low-Grade d4 Impact on Data
Isotopic Purity

(atom % D)

or unspecified
Low-Grade: Causes "Blank" signal in analyte channel.
d0 Contribution


Low-Grade: False positives in low-abundance samples.
Label Stability Ring-labeled or stable Taurine-d4Labile proton exchangeLow-Grade: Signal drift over long autosampler runs.
Chemical Purity


Low-Grade: Unknown peaks competing for ionization.

Part 2: Validation Protocols (Self-Validating Systems)

Do not rely solely on the Certificate of Analysis (CoA). Perform these two checks upon receipt of any new lot.

Protocol A: The "Zero-Blank" Interference Test (LC-MS/MS)

Purpose: To quantify the exact concentration of false analyte signal contributed by the IS.

Reagents:

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH ~9).

  • Mobile Phase B: Acetonitrile/Methanol (50:50).

  • Column: C18 (e.g., Waters BEH or Phenomenex Kinetex), 1.7 µm.

Workflow:

  • Preparation: Prepare a working solution of T-β-MCA-d4 at your intended spike concentration (e.g., 200 ng/mL) in solvent (MeOH:H2O). Do not add any native analyte.

  • Injection: Inject this solution into the LC-MS/MS system (n=5).

  • Monitoring: Monitor two transitions:

    • IS Channel:

      
       (or 
      
      
      
      )
    • Analyte Channel:

      
       (or 
      
      
      
      )
  • Calculation:

    
    
    

Pass Criteria: Interference must be < 0.2% . If > 0.5%, the lot is unsuitable for trace-level quantitation.

Protocol B: HRMS Isotopic Distribution Analysis

Purpose: To visualize the d0, d1, d2, d3, and d4 distribution profile.

Workflow:

  • Infuse the T-β-MCA-d4 standard (1 µg/mL) into a Q-TOF or Orbitrap mass spectrometer (Resolution > 30,000).

  • Acquire spectra in Negative Mode (

    
     500–530).
    
  • Critical Check: Look for the "pre-peaks."

    • 
       514.29 (d0)
      
    • 
       515.29 (d1)[2]
      
    • 
       516.30 (d2)
      
    • 
       517.30 (d3)
      
    • 
       518.31 (d4 - Major Peak)
      

Interpretation: A high-quality standard will show a dominant d4 peak. Significant d3 or d2 peaks indicate incomplete deuteration, which leads to "spectral broadening" and potential overlap if the mass resolution of your quantitation instrument (Triple Quad) is low.

Part 3: Visualizing the Decision Logic

The following diagram illustrates the decision tree for accepting or rejecting a batch of internal standard based on isotopic purity data.

IsotopicValidation Start New Lot: T-β-MCA-d4 HRMS Step 1: HRMS Analysis (Isotopic Distribution) Start->HRMS Check_d0 Is d0 (m/z 514) > 0.5%? HRMS->Check_d0 LCMS Step 2: LC-MS/MS Blank Injection Test Check_d0->LCMS No (Proceed) Reject REJECT LOT (High Quantitation Bias) Check_d0->Reject Yes (Impure Synthesis) Calc_Bias Calculate Contribution (Area 514 / Area 518) LCMS->Calc_Bias Decision Is Interference > 0.2%? Calc_Bias->Decision Decision->Reject Yes (Fails Blank Test) Accept ACCEPT LOT (Suitable for Trace Analysis) Decision->Accept No (Passes)

Figure 1: Decision logic for validating isotopic purity of deuterated bile acid standards prior to use in regulated bioanalysis.

Part 4: Technical Specifications & Transitions

When setting up your method, ensure you are monitoring the correct transitions to distinguish the d4-salt from the native form.

CompoundPrecursor (

)
Product (

)
Collision Energy (V)Note
T-β-MCA (Native) 514.380.0 (or 124.0)40 - 6080.0 is

; 124.0 is Taurine
T-β-MCA-d4 (IS) 518.380.0 (or 124.0)40 - 60Mass shift is in the precursor

Note: If your d4 label is located specifically on the Taurine moiety (Taurine-d4), the product ion for the taurine fragment will shift from 124.0 to 128.0. Verify the labeling position with the manufacturer.

References

  • Sarafian, M. H., et al. (2015). Bile acid profiling and quantification in biofluids using ultra-performance liquid chromatography tandem mass spectrometry.[3][4][5] Analytical Chemistry, 87(19), 9662-9670. Link

  • Reiter, B., et al. (2022). Ring Trial on Quantitative Assessment of Bile Acids Reveals a Method- and Analyte-Specific Accuracy and Reproducibility. Metabolites, 12(7), 587. Link

  • John, C., et al. (2012). Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations.[6] Clinical Chemistry and Laboratory Medicine, 51(6). Link

  • BenchChem. (2024). Performance of Taurocholic Acid-d4 in Biological Matrices: A Comparative Guide. Link

  • ResolveMass Laboratories. (2025). Determination of Isotopic Purity Using LC-MS: A Step-by-Step Guide. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tauro-β-muricholic Acid-d4 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Tauro-β-muricholic Acid-d4 Sodium Salt. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical reagents we employ. This document is designed to provide clear, actionable guidance that ensures the safe handling of chemical waste, protecting both laboratory personnel and the environment.

Hazard Assessment and Initial Handling

Before beginning any disposal procedure, a thorough understanding of the compound's potential hazards is essential.

1.1. Safety Data Sheet (SDS) Review

The Safety Data Sheet is the primary source of information regarding the hazards of a chemical. For Tauro-β-muricholic Acid-d4 Sodium Salt (and its non-deuterated analogues), the SDS generally indicates the following:

  • Hazard Classification: The deuterated compound is often not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS)[1]. However, related compounds may cause skin, eye, and respiratory irritation.

  • Toxicological Properties: The chemical, physical, and toxicological properties have not been thoroughly investigated for many research chemicals, including this one[2]. This lack of comprehensive data necessitates a cautious approach.

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes safety goggles, a lab coat, and chemical-resistant gloves[3].

1.2. The Precautionary Principle for Deuterated Compounds

While the immediate hazard classification may be low, a critical best practice in laboratory safety is to handle all deuterated compounds as potentially hazardous waste. The introduction of deuterium can alter the chemical and metabolic properties of a molecule compared to its non-deuterated counterpart. Therefore, Tauro-β-muricholic Acid-d4 Sodium Salt waste should be treated as hazardous chemical waste [4].

Parameter Guideline Source
GHS Classification Not typically classified as hazardous[1]
Potential Irritant Skin, eyes, respiratory system (based on similar compounds)
PPE Requirement Safety goggles, lab coat, chemical-resistant gloves
Waste Classification Treat as Hazardous Chemical Waste

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is crucial for ensuring safety and regulatory compliance. The following steps outline the proper procedure for disposing of Tauro-β-muricholic Acid-d4 Sodium Salt.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe laboratory waste management. It prevents unintended chemical reactions and ensures that waste is treated by the appropriate disposal method.

  • Action: Collect all waste containing Tauro-β-muricholic Acid-d4 Sodium Salt in a dedicated, clearly labeled hazardous waste container.

  • Causality: Deuterated waste should be segregated from other waste streams to ensure it is handled correctly by your institution's waste management program[4]. Do not mix it with non-hazardous waste, biohazardous waste, or other incompatible chemical waste streams. For example, do not mix it with chlorinated solvents unless the waste stream is specifically designated for halogenated organic compounds.

Step 2: Container Selection and Labeling

The integrity of the waste container and the clarity of its label are critical for safe storage and transport.

  • Action: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition, free of cracks or degradation. Label the container clearly with "Hazardous Waste" and the full chemical name: "Tauro-β-muricholic Acid-d4 Sodium Salt". Also, include the approximate concentration and any other components of the waste mixture.

  • Causality: Proper containment prevents spills and exposure. Clear, accurate labeling is required by regulations such as the EPA's Resource Conservation and Recovery Act (RCRA) and ensures that anyone handling the container understands its contents and associated risks[5]. Your institution's Environmental Health and Safety (EHS) department will provide specific labeling requirements.

Step 3: Accumulation and Storage

Waste must be stored safely within the laboratory before collection.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[5]. This area should be at or near the point of generation and under the control of the laboratory personnel. Keep the container closed at all times except when adding waste.

  • Causality: Storing waste in a designated SAA limits potential exposure and ensures compliance with EPA regulations, which govern the quantity of waste that can be stored and the timeframes for its removal[6].

Step 4: Disposal of Empty Containers

Even "empty" containers can retain chemical residues and must be handled appropriately.

  • Action: To render an empty container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., water or ethanol)[4][7]. Collect the rinsate from all three rinses and dispose of it as hazardous waste in your designated Tauro-β-muricholic Acid-d4 Sodium Salt waste container.

  • Causality: Triple-rinsing ensures that residual chemical is removed to a level considered safe for disposal as regular laboratory glass or plastic waste[7]. After rinsing, deface or remove the original chemical label to prevent confusion, and dispose of the container according to your institutional guidelines[4].

Step 5: Arranging for Final Disposal

The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your full hazardous waste container. Do not attempt to dispose of the chemical waste yourself.

  • Causality: EHS departments are responsible for ensuring that all chemical waste is disposed of in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA)[5][6]. They work with licensed hazardous waste vendors to transport, treat, and dispose of the material safely and legally.

Emergency Procedures: Spill Management

In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or involves highly volatile substances, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a sealed container for disposal as hazardous waste. For a liquid spill, use an appropriate absorbent material from a spill kit to contain and absorb the liquid.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Tauro-β-muricholic Acid-d4 Sodium Salt.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Handling cluster_disposal Final Disposal Path cluster_empty Empty Container Handling start Start: Waste Generation (Tauro-β-muricholic Acid-d4 Sodium Salt) assess Hazard Assessment: Review SDS & Institutional Policy start->assess empty_container Original Product Container is Empty start->empty_container classify Classify as Hazardous Chemical Waste (Precautionary Principle for Deuterated Compounds) assess->classify segregate Segregate into Dedicated Hazardous Waste Stream classify->segregate container Use Labeled, Compatible, Sealed Waste Container segregate->container storage Store in Designated Satellite Accumulation Area (SAA) container->storage ehs_pickup Contact EHS for Waste Pickup storage->ehs_pickup vendor_disposal Licensed Vendor Disposes per EPA Regulations ehs_pickup->vendor_disposal triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface Deface Original Label triple_rinse->deface collect_rinsate->segregate Add to Waste Stream dispose_trash Dispose of Container as Regular Lab Waste deface->dispose_trash

Caption: Disposal workflow for Tauro-β-muricholic Acid-d4 Sodium Salt.

References

  • AbMole BioScience. (n.d.). Material Safety Data Sheet of Tauroursodeoxycholic Acid sodium salt-d4.
  • BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Cayman Chemical. (n.d.). Tauro-β-muricholic Acid-d4 (sodium salt).
  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Thermo Fisher Scientific. (2015). Taurocholic acid, sodium salt hydrate - Safety Data Sheet.
  • Expert Synthesis Solutions. (2024). Safety Data Sheet: Taurodeoxycholic Acid-D4 Sodium.
  • Alfa Aesar. (2010). Taurodeoxycholic acid, Sodium salt hydrate - Safety Data Sheet.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • BenchChem. (2025). Navigating the Safe Disposal of Deuteroferriheme: A Comprehensive Guide for Laboratory Professionals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.